PNR-7-02
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[[5-chloro-1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c25-18-7-8-21-19(11-18)17(10-20-22(29)26-24(31)27-23(20)30)13-28(21)12-14-5-6-15-3-1-2-4-16(15)9-14/h1-11,13H,12H2,(H2,26,27,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPDEEPROJUWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=C3C=CC(=C4)Cl)C=C5C(=O)NC(=S)NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PNR-7-02: A Technical Guide to a Novel DNA Polymerase η Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of PNR-7-02, a small-molecule inhibitor of human DNA polymerase η (hpol η). This compound demonstrates significant potential as a chemosensitizing agent, particularly in conjunction with platinum-based cancer therapies. This document provides a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used to characterize its function.
Executive Summary
This compound is a novel indole (B1671886) thiobarbituric acid (ITBA) derivative that selectively inhibits the activity of human DNA polymerase η (hpol η), a key enzyme in the translesion synthesis (TLS) pathway. By binding to the "little finger" domain of hpol η, this compound employs a partial competitive mechanism of action to interfere with the proper orientation of template DNA. This targeted inhibition prevents the bypass of DNA lesions, such as those induced by cisplatin (B142131), leading to an accumulation of DNA damage and subsequent potentiation of cisplatin's cytotoxic effects in cancer cells proficient in hpol η.
Mechanism of Action: Targeting Translesion Synthesis
The primary mechanism of action of this compound is the direct inhibition of hpol η. This polymerase is a crucial component of the DNA damage tolerance pathway known as translesion synthesis (TLS), which allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks.
Molecular Interaction with hpol η
Kinetic analyses, chemical footprinting assays, and molecular docking studies have revealed that this compound binds to a specific site on the little finger domain of hpol η. This binding event allosterically disrupts the optimal positioning of the template DNA strand within the enzyme's active site. Consequently, the polymerase's ability to efficiently incorporate nucleotides opposite a DNA lesion is impaired. The inhibition is characterized as partial competitive, indicating that this compound interferes with, but does not completely block, the binding of the DNA substrate.
Signaling Pathway
The inhibition of hpol η by this compound has profound implications for cancer cells treated with DNA-damaging agents like cisplatin. Cisplatin forms intrastrand crosslinks in DNA, creating lesions that stall replicative DNA polymerases. In hpol η-proficient cells, TLS mediated by hpol η allows for the bypass of these cisplatin-induced adducts, contributing to chemoresistance. This compound disrupts this tolerance mechanism.
By inhibiting hpol η, this compound prevents the bypass of cisplatin-induced DNA lesions. This leads to the accumulation of unrepaired DNA damage, which is marked by the phosphorylation of histone H2AX (γH2AX), a sensitive indicator of DNA double-strand breaks and replication stress. The increased DNA damage ultimately enhances the cytotoxic effects of cisplatin, resulting in a synergistic reduction in cancer cell viability. This effect is specific to cells that express hpol η, as this compound does not significantly impact the toxicity of cisplatin in hpol η-deficient cells.
Quantitative Data
The inhibitory activity of this compound has been quantified through various assays, providing key metrics for its potency and selectivity.
| Parameter | Value | Description |
| IC50 vs. hpol η | ~8 µM | The half-maximal inhibitory concentration of this compound against human DNA polymerase η activity.[1][2][3][4] |
| Specificity | 5- to 10-fold vs. replicative polymerases | This compound is significantly more potent against hpol η compared to replicative DNA polymerases.[2][3][4] |
| Combination Index (CI) | 0.4–0.6 with Cisplatin | In hpol η-proficient cells, the combination of this compound and cisplatin shows synergistic effects (CI < 1).[2][3] |
Experimental Protocols
The characterization of this compound's mechanism of action involved several key experimental procedures. Detailed methodologies are provided below.
DNA Polymerase η Inhibition Assay (Gel-Based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of hpol η.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, and 10% (v/v) glycerol.
-
Enzyme and Inhibitor Incubation: In individual reaction tubes, incubate 2 nM of purified human DNA polymerase η with increasing concentrations of this compound for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the polymerase reaction by adding a mixture of 200 nM primer-template DNA substrate, 10 µM of each dNTP, and 5 mM MgCl2. Incubate the reactions at 37°C.
-
Reaction Termination: After a defined time, terminate the reactions by adding a quench solution containing 20 mM EDTA and 95% (v/v) formamide, followed by heating at 95°C to denature the DNA.
-
Product Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis. Visualize the DNA products using an appropriate method (e.g., fluorescence or autoradiography) to determine the extent of primer extension and quantify the inhibition of polymerase activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound in combination with cisplatin on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., hpol η-proficient and -deficient HAP-1 cells) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of cisplatin, either alone or in combination with fixed concentrations of this compound (e.g., 0.1 µM and 1 µM).
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
γH2AX Formation Assay (Immunofluorescence)
This assay quantifies the extent of DNA damage in cells following treatment with this compound and cisplatin.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound and/or cisplatin for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This compound represents a promising new agent in the field of targeted cancer therapy. Its well-defined mechanism of action, involving the specific inhibition of human DNA polymerase η, provides a clear rationale for its use in combination with DNA-damaging chemotherapeutics like cisplatin. The synergistic enhancement of cisplatin's cytotoxicity in hpol η-proficient cancer cells highlights the potential of this strategy to overcome a key mechanism of chemoresistance. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this compound and similar targeted inhibitors.
References
PNR-7-02 as a Human DNA Polymerase Eta Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human DNA polymerase eta (Pol η) is a key enzyme in the translesion synthesis (TLS) pathway, a cellular mechanism that allows DNA replication to bypass lesions that would otherwise stall the replication fork. While this is a crucial DNA damage tolerance mechanism, it can also contribute to chemoresistance in cancer cells by enabling them to tolerate DNA damage induced by platinum-based drugs like cisplatin (B142131). PNR-7-02, an indole (B1671886) thio-barbituric acid (ITBA) derivative, has emerged as a potent and specific inhibitor of human Pol η, showing promise as a chemosensitizing agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound inhibits the function of human DNA polymerase eta by binding to a site on the "little finger" domain of the enzyme.[1][2][3] This binding event interferes with the proper orientation of the template DNA, thereby hindering the polymerase's ability to carry out DNA synthesis.[1][2] Kinetic analyses have revealed that this compound acts as a partial competitive inhibitor with respect to dNTP binding. This suggests that while this compound does not directly compete with dNTPs for the active site, its binding to the little finger domain allosterically affects the active site's ability to bind and incorporate nucleotides.
The inhibition of Pol η by this compound has significant implications in the context of cancer therapy. By blocking the TLS pathway, this compound prevents cancer cells from bypassing cisplatin-induced DNA adducts. This leads to an accumulation of DNA damage and replication stress, ultimately resulting in increased cancer cell death. This synergistic effect between this compound and cisplatin has been demonstrated in chronic myeloid leukemia and ovarian cancer cell lines. A key indicator of this increased DNA damage is the elevated formation of γH2AX, a phosphorylated form of histone H2AX that marks sites of DNA double-strand breaks. Importantly, the sensitizing effect of this compound to cisplatin is dependent on the presence of Pol η, highlighting its target specificity.
Caption: this compound inhibits Pol η, enhancing cisplatin-induced cancer cell death.
Quantitative Data
The inhibitory activity of this compound has been quantified against human DNA polymerase eta and other Y-family polymerases. The following tables summarize the key quantitative data.
| Inhibitor | Target Polymerase | IC50 (µM) | Reference |
| This compound | Human Pol η | 8 | |
| This compound | Human Rev1 | 8 | |
| This compound | Human Pol κ | 22 | |
| This compound | Human Pol ι | > 50 |
Table 1: IC50 Values of this compound against Y-family DNA Polymerases.
The synergistic effect of this compound with cisplatin has been quantified using the combination index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | This compound (µM) | Cisplatin (µM) | Combination Index (CI) | Reference |
| HAP-1 (Pol η proficient) | 0.1 | Varied | 0.6 | |
| HAP-1 (Pol η proficient) | 1.0 | Varied | 0.4 | |
| HAP-1 (Pol η deficient) | 0.1 | Varied | 1.02 | |
| HAP-1 (Pol η deficient) | 1.0 | Varied | 0.90 |
Table 2: Synergistic Effect of this compound and Cisplatin in HAP-1 Cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
DNA Polymerase Inhibition Assays
Two primary methods have been utilized to determine the inhibitory activity of this compound against DNA polymerases: a fluorescence-based assay and a gel-based extension assay.
This high-throughput assay measures the incorporation of fluorescently labeled nucleotides into a DNA template.
-
Principle: A biotinylated DNA primer is annealed to a template strand. The polymerase extends the primer using a mixture of dNTPs, including a fluorescently labeled dNTP. The extended products are captured on a streptavidin-coated plate, and the fluorescence intensity is measured, which is proportional to the polymerase activity.
-
Reaction Mixture (20 µL):
-
50 mM Tris-HCl (pH 7.5)
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10 mM MgCl₂
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1 mM DTT
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0.1 mg/mL Bovine Serum Albumin (BSA)
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2.5% Glycerol
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100 nM primer-template DNA
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1 µM dATP, dGTP, dTTP
-
0.5 µM dCTP
-
0.5 µM fluorescently labeled dCTP (e.g., Cy5-dCTP)
-
50 nM DNA Polymerase η
-
Varying concentrations of this compound (dissolved in DMSO)
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of 100 mM EDTA.
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate.
-
Incubate at room temperature for 1 hour to allow binding of the biotinylated DNA.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay provides a direct visualization of the DNA products and is particularly useful for polymerases that are not highly processive.
-
Principle: A 5'-radiolabeled (e.g., with ³²P) primer is annealed to a DNA template. The polymerase extends the primer in the presence of dNTPs. The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Reaction Mixture (10 µL):
-
40 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
100 µg/mL BSA
-
25 mM NaCl
-
100 µM of each dNTP
-
50 nM 5'-³²P-labeled primer-template DNA
-
20 nM DNA Polymerase
-
Varying concentrations of this compound (dissolved in DMSO)
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Pre-incubate the polymerase with the inhibitor for 10 minutes on ice.
-
Initiate the reaction by adding the primer-template DNA and dNTPs.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding an equal volume of loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the samples at 95°C for 5 minutes.
-
Separate the products on a 15% denaturing polyacrylamide gel containing 8 M urea.
-
Visualize the gel using a phosphorimager and quantify the band intensities to determine the extent of primer extension and calculate inhibition.
-
Caption: Workflow for determining the IC50 of this compound against Pol η.
Chemical Footprinting Assay
This technique is used to identify the binding site of a small molecule on a protein.
-
Principle: The protein is treated with a chemical modification agent that reacts with solvent-accessible amino acid residues. In the presence of a binding ligand, the residues at the binding site are protected from modification. The modified residues are then identified by mass spectrometry. For this compound, p-hydroxyphenylglyoxal (HPG), which modifies arginine residues, was used.
-
Procedure:
-
Incubate 5 µM of DNA Polymerase η with or without 25 µM this compound in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) for 30 minutes at room temperature.
-
Add HPG to a final concentration of 5 mM.
-
Incubate the reaction for 15 minutes at 37°C.
-
Quench the reaction by adding an excess of an arginine-containing buffer or by buffer exchange.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptides and the modified arginine residues.
-
Compare the modification patterns between the samples with and without this compound to identify the protected regions, which correspond to the binding site.
-
Molecular Docking
Computational modeling is used to predict the binding mode of the inhibitor to the protein.
-
Software: A commonly used software for this purpose is AutoDock Vina.
-
Procedure:
-
Prepare the Protein Structure:
-
Obtain the crystal structure of human DNA Polymerase η from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the grid box for docking, centering it on the putative binding site in the little finger domain.
-
-
Prepare the Ligand Structure:
-
Generate a 3D structure of this compound.
-
Assign partial charges and define the rotatable bonds.
-
-
Perform Docking:
-
Run the docking simulation using AutoDock Vina, which will generate multiple binding poses of this compound within the defined grid box.
-
-
Analyze the Results:
-
Rank the poses based on their predicted binding affinity (scoring function).
-
Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the little finger domain.
-
-
Cell-Based Assays
This assay determines the effect of this compound and cisplatin on the viability of cancer cells.
-
Cell Lines: HAP-1 cells (a human near-haploid cell line derived from the KBM-7 chronic myeloid leukemia cell line), both Pol η-proficient and Pol η-deficient, are suitable models.
-
Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar tetrazolium-based reagents.
-
Procedure:
-
Seed HAP-1 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of cisplatin, with or without a fixed concentration of this compound (e.g., 0.1 µM and 1 µM).
-
Incubate the cells for 48 hours.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the combination index (CI) using software like CompuSyn to assess synergy.
-
This assay is used to quantify the level of DNA double-strand breaks.
-
Procedure:
-
Seed HAP-1 cells on coverslips in a multi-well plate.
-
Treat the cells with cisplatin and/or this compound as in the cell viability assay.
-
After the desired incubation period (e.g., 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX (Ser139) antibody) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Caption: Workflow for evaluating the cellular effects of this compound and cisplatin.
Conclusion
This compound is a valuable research tool for studying the role of human DNA polymerase eta in DNA damage tolerance and chemoresistance. Its ability to specifically inhibit Pol η and synergize with cisplatin highlights the potential of targeting the translesion synthesis pathway as a therapeutic strategy in oncology. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to further investigate the properties of this compound and to explore the development of next-generation Pol η inhibitors for clinical applications.
References
The Role of PNR-7-02 in Translesion DNA Synthesis: A Technical Guide
Abstract
Translesion DNA synthesis (TLS) is a critical DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, thereby preventing replication fork collapse and subsequent genomic instability. Human DNA polymerase eta (hpol η) is a key TLS polymerase involved in bypassing a variety of DNA adducts, including those induced by platinum-based chemotherapeutic agents like cisplatin (B142131). The overexpression of hpol η is a known factor in chemoresistance. PNR-7-02, a small-molecule inhibitor derived from indole (B1671886) thiobarbituric acid (ITBA), has been identified as a potent and specific inhibitor of hpol η. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on DNA polymerases, and its synergistic potential with cisplatin in overcoming chemoresistance. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided for researchers, scientists, and drug development professionals.
Introduction to Translesion Synthesis and DNA Polymerase η
DNA damage, arising from both endogenous and exogenous sources, poses a constant threat to genomic integrity. When the DNA replication machinery encounters a lesion, it can stall, leading to replication fork collapse and the formation of double-strand breaks. To circumvent this, cells have evolved DNA damage tolerance pathways, including translesion synthesis (TLS).[1] TLS employs specialized, low-fidelity DNA polymerases to synthesize DNA across the damaged template.[1][2]
Human DNA polymerase eta (hpol η), encoded by the POLH gene, is a Y-family DNA polymerase that plays a crucial role in TLS.[2] It is particularly efficient at bypassing UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and is also capable of bypassing cisplatin-induced intrastrand crosslinks.[3][4] While this function is essential for tolerating DNA damage, it can also be a mechanism of chemoresistance in cancer cells, allowing them to survive treatment with DNA-damaging agents.[5][6][7] Therefore, inhibiting hpol η presents a promising therapeutic strategy to enhance the efficacy of conventional chemotherapy.
This compound: A Novel Inhibitor of Human DNA Polymerase η
This compound is a small molecule identified as a potent inhibitor of hpol η.[5][6][7][8] It is a derivative of indole thiobarbituric acid (ITBA).[5][9] The chemical name for this compound is 5-((5-chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione.[5][7][8]
Mechanism of Action
Kinetic analyses, chemical footprinting, and molecular docking studies have elucidated the mechanism by which this compound inhibits hpol η.[5][6][7][8] this compound binds to the "little finger" domain of hpol η.[1][5][6][8][9] This binding event interferes with the proper orientation of the template DNA, thereby inhibiting the polymerase's activity.[5][6][7][8] The inhibition is characterized as a partial competitive mechanism with respect to dNTP binding.[5] Notably, this compound does not significantly affect the binding of hpol η to DNA itself.[5]
References
- 1. DNA Damage Tolerance Pathways in Human Cells: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical and Non-Canonical Roles of Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of human DNA polymerase η-mediated chemoresistance to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role for polymerase eta in the cellular tolerance to cisplatin-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
The Binding Site of PNR-7-02 on Human DNA Polymerase η: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site and mechanism of action of PNR-7-02, a small-molecule inhibitor of human DNA polymerase η (hpol η). Human pol η is a key enzyme in translesion DNA synthesis (TLS), a pathway that allows cells to tolerate DNA damage, including lesions caused by platinum-based chemotherapeutics like cisplatin (B142131).[1][2][3] By inhibiting hpol η, this compound can potentiate the cytotoxic effects of such drugs in cancer cells.[1][2] This document summarizes the quantitative data, details the experimental protocols used to characterize the inhibitor's binding, and provides visualizations of the key processes.
Executive Summary
This compound, an indole (B1671886) thiobarbituric acid (ITBA) derivative, has been identified as a potent inhibitor of hpol η. Extensive research, including kinetic analyses, chemical footprinting, and molecular docking, has concluded that this compound binds to a site on the little finger domain of hpol η. This binding interferes with the proper orientation of the template DNA, leading to a partial competitive inhibition of dNTP binding and subsequent disruption of DNA synthesis. Notably, this compound does not significantly impair the initial binding of hpol η to the DNA substrate. The targeted inhibition of hpol η by this compound has been shown to synergistically enhance the efficacy of cisplatin in cancer cells that express hpol η.
Quantitative Data on this compound Inhibition
The inhibitory and binding properties of this compound have been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibition of DNA Polymerases by this compound
| Polymerase | IC50 (μM) | 95% Confidence Interval (μM) | Assay Type |
| hpol η | 8 | 7–9 | Gel-based |
| hpol η | 8 | - | Fluorescence-based |
| hRev1 | 8 | 6–11 | Gel-based |
| hpol κ | 22 | 18–26 | Gel-based |
| hpol ι | > 100 | - | Gel-based |
Data compiled from Zafar et al., 2018.
Table 2: Kinetic and DNA Binding Parameters in the Presence of this compound
| Parameter | Condition | Value |
| Kd,DNA | Varies with this compound (1–12 μM) | < 20% change |
| KM,dTTP | Varies with this compound | Non-linear increase |
| kcat | This compound ≤ IC50 | No significant change |
Data compiled from Zafar et al., 2018.
Table 3: Synergistic Effects of this compound with Cisplatin (CDDP)
| Cell Line | This compound (μM) | Combination Index (CI) |
| hpol η-proficient | 0.1 | 0.4–0.6 |
| hpol η-proficient | 1.0 | 0.4–0.6 |
| hpol η-deficient | 0.1 | 1.02 |
| hpol η-deficient | 1.0 | 0.90 |
Data compiled from Zafar et al., 2018. A CI < 1 indicates synergy.
Experimental Protocols
This section details the methodologies employed to elucidate the binding site and mechanism of action of this compound.
Fluorescence-Based Polymerase Activity Assay
This high-throughput assay was used for the initial screening and determination of IC50 values of this compound against hpol η.
Principle: The assay measures the incorporation of a fluorescently labeled dNTP into a primer-template DNA substrate. An increase in fluorescence signal corresponds to polymerase activity.
Representative Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, and 10% glycerol).
-
Component Assembly: In a 384-well plate, add the following components:
-
hpol η enzyme (e.g., 1-5 nM).
-
Primer-template DNA substrate (e.g., 50 nM).
-
A mixture of dNTPs, including a fluorescently labeled dNTP (e.g., Cy5-dCTP).
-
Varying concentrations of this compound dissolved in DMSO.
-
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the polymerase activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gel-Based Primer Extension Assay
This assay was used to confirm the IC50 value for hpol η and to determine the specificity of this compound against other Y-family polymerases.
Principle: A radiolabeled or fluorescently labeled primer is extended by the polymerase on a DNA template. The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the extent of primer extension is quantified.
Representative Protocol:
-
Substrate Preparation: Anneal a 5'-labeled (e.g., ⁶-FAM) primer to a template oligonucleotide.
-
Reaction Setup: In a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 10% glycerol), combine:
-
DNA polymerase (e.g., hpol η, hRev1, hpol κ, or hpol ι) at an appropriate concentration.
-
Varying concentrations of this compound.
-
Labeled primer-template DNA (e.g., 200 nM).
-
-
Initiation and Incubation: Initiate the reaction by adding a mixture of all four dNTPs (e.g., 100 μM each). Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding a quench solution (e.g., 95% formamide, 20 mM EDTA).
-
Electrophoresis: Denature the samples by heating and separate the products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the band intensities to determine the percentage of primer extension at each inhibitor concentration.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Mass Spectrometry-Based Protein Footprinting
This technique was crucial in identifying the specific binding region of this compound on hpol η.
Principle: The solvent accessibility of amino acid side chains is probed using a chemical modifying agent. Binding of a small molecule protects the residues in the binding pocket from modification. The modified residues are then identified by mass spectrometry.
Representative Protocol:
-
Protein-Inhibitor Incubation: Incubate purified hpol η with and without this compound (e.g., at concentrations of 20 μM and 100 μM).
-
Chemical Modification: Add p-hydroxyphenylglyoxal (HPG), which specifically modifies arginine residues. Incubate for a set time to allow for the chemical modification of solvent-exposed arginines.
-
Quenching: Stop the modification reaction.
-
Proteolytic Digestion: Denature the protein samples and digest them into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS) to identify the sequences of the peptides and the sites of HPG modification.
-
Data Analysis: Compare the modification patterns of hpol η with and without this compound. A decrease in the modification of a specific arginine residue in the presence of this compound indicates that this residue is located within or near the binding site. The study by Zafar et al. (2018) identified Arg351 in the little finger domain as being protected by this compound.
Molecular Docking
In silico molecular docking was used to predict the binding pose of this compound on the crystal structure of hpol η.
Principle: Computational algorithms are used to predict the preferred orientation and binding affinity of a ligand to a protein target.
Methodology:
-
Protein Structure: The crystal structure of hpol η (PDB ID: 3MR2) was used as the target.
-
Ligand Structure: The 3D structure of this compound was generated and prepared for docking.
-
Docking Software: The SwissDock web server was utilized for the docking simulations.
-
Analysis: The resulting docking poses were analyzed based on their predicted binding energies and clustering. The most favorable binding poses were found in a cleft between the finger and little finger domains, consistent with the chemical footprinting data, and in a cleft between the thumb and palm domains.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and the proposed mechanism of this compound action.
Caption: Experimental workflow for the characterization of this compound.
Caption: Proposed mechanism of hpol η inhibition by this compound.
Conclusion
The collective evidence from multiple experimental approaches strongly supports a model where this compound binds to the little finger domain of hpol η, with Arg351 being a key residue in or near the binding pocket. This interaction allosterically inhibits the enzyme's function by misaligning the DNA template, thereby preventing efficient dNTP binding and incorporation. This detailed understanding of the this compound binding site and its mechanism of action provides a solid foundation for the rational design of next-generation hpol η inhibitors with improved potency and specificity, which could serve as valuable adjuvants in cancer chemotherapy.
References
The discovery and development of PNR-7-02.
An in-depth analysis of the discovery, development, and mechanism of action of PNR-7-02, a small-molecule inhibitor of human DNA polymerase η (hpol η), reveals its potential as a synergistic agent in chemotherapy. This technical guide consolidates the available data on this compound, presenting its discovery through chemical library screening, its biochemical and cellular effects, and the experimental methodologies used for its characterization.
Discovery and Development of this compound
This compound was identified through the screening of a chemical library of 85 indole (B1671886) barbituric acid (IBA) and indole thiobarbituric acid (ITBA) derivatives.[1] The initial screening identified 5-((1-(2-bromobenzoyl)-5-chloro-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (PNR-3-51) as an inhibitor of hpol η.[1] Subsequent structure-activity relationship (SAR) studies, focusing on modifications at various positions of the parent IBA scaffold, led to the identification of this compound, an ITBA derivative with improved potency.[1] Specifically, it was noted that N-substituted naphthyl moieties on the indole ring and a 5-chloroindole (B142107) substitution were common features among the most potent inhibitors.[1]
The chemical name for this compound is 5-((5-chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione.[1][2][3][4]
Mechanism of Action
This compound functions as a partial competitive inhibitor of deoxynucleotide triphosphate (dNTP) binding to human DNA polymerase η.[1] Kinetic analyses, chemical footprinting assays, and molecular docking studies have collectively indicated that this compound binds to a site on the "little finger" domain of hpol η.[1][2][3][5] This binding event interferes with the correct orientation of the template DNA, thereby inhibiting the polymerase activity.[1][2][3]
Signaling Pathway of this compound in Enhancing Cisplatin (B142131) Toxicity
Caption: this compound inhibits hpol η, enhancing cisplatin-induced cell death.
Quantitative Data
The inhibitory and synergistic effects of this compound have been quantified through various assays.
| Parameter | Value | Description |
| IC50 for hpol η | 8 µM (95% CI: 7-9 µM) | Concentration of this compound that inhibits 50% of hpol η activity.[1][2][3][4] |
| Specificity | 5-10 fold | Specificity for hpol η over replicative DNA polymerases.[1][2][3][4] |
| Combination Index (CI) | 0.4 - 0.6 | With cisplatin in hpol η-proficient cells, indicating synergism.[1][2][3][4][6] |
| Inhibitory Activity Against Y-family DNA Polymerases | |
| Polymerase | IC50 (µM) |
| hRev1 | 8 (95% CI: 6-11) |
| hpol κ | 22 (95% CI: 18-26) |
| hpol ι | > 50 |
| Kinetic Parameters | Effect of this compound |
| Kd,DNA | Nonlinear increase with this compound concentration |
| KM,dTTP | Nonlinear increase with this compound concentration |
Experimental Protocols
Fluorescence-Based Polymerase Assay
This assay was utilized for the initial screening of the compound library and for determining the IC50 value of this compound.
-
Reaction Mixture: A solution containing purified human DNA polymerase η, a fluorescently labeled DNA substrate, and dNTPs is prepared in a suitable buffer.
-
Compound Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for DNA synthesis.
-
Fluorescence Reading: The fluorescence intensity is measured over time. An increase in fluorescence indicates polymerase activity.
-
Data Analysis: The rate of the reaction is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response data to a suitable equation.
Experimental Workflow for this compound Characterization
Caption: Workflow from compound screening to in-cell validation of this compound.
Chemical Footprinting and Mass Spectrometry
To identify the binding site of this compound on hpol η, mass spectrometry-based protein footprinting experiments were conducted.[1]
-
Protein-Inhibitor Incubation: Purified hpol η is incubated with and without this compound.
-
Modification: The protein-inhibitor complex and the free protein are treated with a modifying agent, such as p-hydroxyphenylglyoxal (HPG), which covalently modifies specific amino acid residues (e.g., arginine).
-
Proteolysis: The modified proteins are digested into smaller peptides using a protease (e.g., trypsin).
-
Mass Spectrometry: The resulting peptide mixtures are analyzed by mass spectrometry to identify which residues were protected from modification by the binding of this compound.
-
Data Analysis: By comparing the modification patterns of the free and inhibitor-bound protein, the binding site can be mapped. These experiments showed that this compound protects the L-helix in the little finger domain of hpol η from modification.[1]
Cell-Based Assays
To assess the biological activity of this compound, particularly its synergistic effects with cisplatin, cell-based assays were performed using hpol η-proficient and hpol η-deficient cell lines (e.g., HAP-1 cells).[1][7][8]
-
Cell Viability Assay: Cells are treated with varying concentrations of this compound, cisplatin, or a combination of both. Cell viability is measured using standard methods like the MTT assay. The combination index (CI) is calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
γH2AX Formation Assay: The formation of γH2AX, a marker of DNA double-strand breaks and replication stress, is measured by immunofluorescence or Western blotting.[1][2][3] An increase in γH2AX formation in cells treated with cisplatin and this compound, compared to cisplatin alone, indicates that the inhibitor enhances DNA damage.[1][2][3] Importantly, this enhanced effect was not observed in hpol η-deficient cells, demonstrating the target-dependent action of this compound.[1][3][4]
Conclusion
This compound is a promising small-molecule inhibitor of human DNA polymerase η, discovered through systematic screening and structure-activity relationship studies. Its mechanism of action involves binding to the little finger domain of hpol η, which inhibits its function in translesion synthesis. This inhibition leads to a synergistic enhancement of the cytotoxic effects of DNA-damaging agents like cisplatin in cancer cells that are proficient in hpol η. The detailed characterization of this compound provides a strong foundation for its further development as a potential adjuvant in cancer therapy.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA Damage Tolerance Pathways in Human Cells: A Potential Therapeutic Target [frontiersin.org]
- 6. preprints.org [preprints.org]
- 7. Precision Oncology with Drugs Targeting the Replication Stress, ATR, and Schlafen 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for PNR-7-02 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNR-7-02 is a small-molecule inhibitor of human DNA polymerase η (hpol η), a key enzyme involved in translesion DNA synthesis (TLS).[1][2] TLS allows cells to tolerate DNA damage, and its inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents. This compound has been shown to potentiate the cytotoxic effects of cisplatin (B142131) in cancer cells, particularly those proficient in hpol η.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its synergistic effects with cisplatin.
Mechanism of Action
This compound functions as a partial competitive inhibitor of hpol η.[1] It binds to the "little finger" domain of the polymerase, which interferes with the proper orientation of the DNA template and subsequently inhibits DNA synthesis. This inhibition of hpol η prevents the bypass of cisplatin-induced DNA adducts, leading to increased DNA damage, replication stress, and ultimately, enhanced cell death in cancer cells.
Data Presentation
This compound Inhibitory Activity
| Target Polymerase | IC50 Value (μM) | Notes |
| Human DNA Polymerase η (hpol η) | 8 (7–9) | This compound exhibits 5–10-fold specificity for hpol η over replicative polymerases. |
| Human Rev1 | 8 (6–11) | Similar potency to hpol η inhibition. |
| Human DNA Polymerase λ (hpol λ) | 22 (18–26) | |
| Human DNA Polymerase κ (hpol κ) | 21 (19–23) |
Synergistic Effects of this compound with Cisplatin
| Cell Line | This compound Concentration (μM) | Cisplatin Concentration Range (μM) | Combination Index (CI) | Outcome |
| HAP-1 (hpol η-proficient) | 0.1 | 0–100 | 0.6 | Synergistic increase in cisplatin toxicity. |
| HAP-1 (hpol η-proficient) | 1 | 0–100 | 0.4 | Strong synergistic increase in cisplatin toxicity. |
| OVCAR3 (ovarian cancer) | Not specified | Not specified | 0.4 | Synergistic cytotoxicity with cisplatin. |
| HAP-1 (hpol η-deficient) | 0.1 | Not specified | 1.02 | No significant synergy. |
| HAP-1 (hpol η-deficient) | 1 | Not specified | 0.90 | Minimal effect, suggesting target-dependent synergy. |
Experimental Protocols
Protocol 1: Co-treatment of Cancer Cells with this compound and Cisplatin to Assess Cell Viability
This protocol details the methodology for evaluating the synergistic cytotoxic effects of this compound and cisplatin on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HAP-1, OVCAR3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in a suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin in complete medium.
-
Prepare solutions of this compound in complete medium at final desired concentrations (e.g., 0.1 µM and 1 µM).
-
On the following day, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug solutions to the respective wells. Include wells for untreated controls, cisplatin only, this compound only, and the combination treatment.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
After the 48-hour incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves for cisplatin alone and in combination with this compound.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Detection of DNA Damage (γH2AX Formation) by Immunofluorescence
This protocol describes how to assess the potentiation of cisplatin-induced DNA damage by this compound through the detection of γH2AX foci.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with cisplatin, this compound, or a combination of both for the desired time (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number and intensity of γH2AX foci per nucleus in multiple fields of view for each treatment condition. An increase in γH2AX foci in the combination treatment group compared to single-agent treatments indicates enhanced DNA damage.
-
Visualizations
Caption: this compound inhibits hpol η, enhancing cisplatin-induced DNA damage.
Caption: Workflow for assessing this compound and cisplatin synergy.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 Value of PNR-7-02 for Human DNA Polymerase η
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of PNR-7-02, a small molecule inhibitor of human DNA polymerase η (hpol η). Human pol η is a key enzyme in the translesion synthesis (TLS) pathway, enabling cells to bypass DNA lesions, which can contribute to chemoresistance in cancer. This compound has been identified as an inhibitor of hpol η, and understanding its potency is crucial for its development as a potential therapeutic agent. This document outlines the necessary protocols for a fluorescence-based activity assay, data analysis, and includes relevant pathway and workflow diagrams to facilitate experimental design and execution.
Introduction
Human DNA polymerase η (hpol η) is a specialized DNA polymerase that plays a critical role in the DNA damage tolerance pathway known as translesion synthesis (TLS). When replicative DNA polymerases are stalled by DNA lesions, such as those induced by UV radiation or certain chemotherapeutic agents like cisplatin, hpol η is recruited to the site of damage to synthesize DNA across the lesion, allowing replication to proceed. While this process is essential for cell survival, it can also contribute to the development of drug resistance in cancer cells.
This compound is an indole (B1671886) thiobarbituric acid (ITBA) derivative that has been identified as an inhibitor of hpol η.[1][2] It exhibits a notable specificity for hpol η over other replicative DNA polymerases.[1] The mechanism of action of this compound involves binding to the "little finger" domain of hpol η, which interferes with the proper orientation of the template DNA and inhibits the polymerase activity.[1][3][4] By inhibiting hpol η, this compound has the potential to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy.
Accurate determination of the IC50 value of this compound for hpol η is a critical step in its preclinical evaluation. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of its potency. This document provides a detailed protocol for a fluorescence-based DNA polymerase activity assay to determine the IC50 value of this compound for hpol η.
Data Presentation
The inhibitory activity of this compound against hpol η and its selectivity over other human DNA polymerases are summarized in the table below.
| Polymerase | IC50 Value (μM) | Fold Selectivity vs. hpol η | Reference |
| hpol η | 8 | 1x | [1][3] |
| hRev1 | 8 | 1x | [3] |
| hpol κ | 22 | ~2.8x | [3] |
| Replicative pols | - | 5-10x | [1][4][5] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound for hpol η using a fluorescence-based DNA polymerase activity assay. This method measures the incorporation of nucleotides into a DNA template by monitoring the increase in fluorescence of a DNA-intercalating dye.
Materials and Reagents
-
Enzyme: Purified recombinant human DNA polymerase η (hpol η)
-
Inhibitor: this compound (stock solution in DMSO)
-
DNA Template/Primer: A primed DNA template (e.g., a 20-mer primer annealed to a 40-mer template)
-
dNTPs: Equimolar mixture of dATP, dGTP, dCTP, and dTTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol
-
Fluorescent Dye: A DNA intercalating dye (e.g., PicoGreen® or SYBR® Green I) diluted in assay buffer
-
Control Inhibitor (Optional): A known hpol η inhibitor
-
Microplate: 96-well or 384-well black, flat-bottom microplate
-
Plate Reader: Fluorescence microplate reader with appropriate excitation/emission filters
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in DMSO. A typical starting range would be from 100 μM to 0.1 μM.
-
Prepare a working solution of the DNA template/primer in the assay buffer.
-
Prepare a working solution of dNTPs in the assay buffer.
-
Prepare a working solution of hpol η in the assay buffer. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
This compound dilutions (or DMSO for the no-inhibitor control)
-
hpol η enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the polymerase reaction by adding the DNA template/primer and dNTP mixture to each well.
-
The final reaction volume is typically 50-100 μL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorescent dye used.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the reaction velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of hpol η activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway: Translesion Synthesis (TLS) by hpol η
Caption: Translesion Synthesis (TLS) pathway initiated by a DNA lesion.
Experimental Workflow: IC50 Determination of this compound for hpol η
Caption: Workflow for determining the IC50 value of this compound.
References
- 1. DNA polymerase eta, a key protein in translesion synthesis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Translesion synthesis by human DNA polymerase eta across thymine glycol lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. tracerDB | FP [tracerdb.org]
Application Notes and Protocols: Utilizing PNR-7-02 to Sensitize Tumor Cells to Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing PNR-7-02, a small molecule inhibitor of human DNA polymerase η (hpol η), to sensitize tumor cells to the chemotherapeutic agent cisplatin (B142131).
Introduction
Cisplatin is a widely used chemotherapy drug that exerts its cytotoxic effects by inducing DNA damage, primarily in the form of intrastrand cross-links.[1][2] However, tumor cells can develop resistance to cisplatin through various mechanisms, including the utilization of translesion synthesis (TLS) pathways to bypass DNA damage.[3] Human DNA polymerase η (hpol η) is a key enzyme in the TLS pathway that allows cells to tolerate cisplatin-induced DNA adducts, thereby diminishing the efficacy of the treatment.[3][4]
This compound is an indole (B1671886) thiobarbituric acid (ITBA) derivative that has been identified as a potent and specific inhibitor of hpol η.[4][5][6] By inhibiting hpol η, this compound prevents the bypass of cisplatin-induced DNA lesions, leading to an accumulation of DNA damage and subsequent cell death.[4][7] This synergistic interaction makes this compound a promising agent for overcoming cisplatin resistance and enhancing its therapeutic window.
Mechanism of Action
The combination of this compound and cisplatin leverages a synthetic lethal approach. Cisplatin induces DNA damage that is normally tolerated by cancer cells through hpol η-mediated TLS. This compound inhibits hpol η, preventing the bypass of these lesions. This leads to stalled replication forks, accumulation of DNA double-strand breaks (indicated by increased γH2AX formation), and ultimately, apoptosis.[4][7] This effect is specific to cells proficient in hpol η, as this compound does not significantly enhance cisplatin's toxicity in hpol η-deficient cells.[4][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Polymerase | IC50 (µM) | Specificity over Replicative Polymerases |
| Human DNA Polymerase η (hpol η) | 8 | 5-10 fold |
| Human Rev1 | 8 | - |
| Human Polymerase β | 21 | - |
| Human Polymerase κ | 22 | - |
Data compiled from multiple sources.[4][5][8]
Table 2: Synergistic Effect of this compound and Cisplatin on Cell Viability
| Cell Line | hpol η Status | Treatment | Combination Index (CI) | Outcome |
| HAP-1 | Proficient | Cisplatin + 0.1 µM this compound | 0.6 | Synergism |
| HAP-1 | Proficient | Cisplatin + 1 µM this compound | 0.4 | Strong Synergism |
| HAP-1 | Deficient | Cisplatin + 0.1 µM this compound | 1.02 | Additive Effect |
| HAP-1 | Deficient | Cisplatin + 1 µM this compound | 0.90 | Additive Effect |
Combination Index (CI) values < 1 indicate synergism, ≈ 1 indicates an additive effect, and > 1 indicates antagonism.[4][6]
Experimental Protocols
Protocol 1: Cell Culture and Co-treatment
-
Cell Lines: HAP-1 hpol η-proficient (hpol η+) and hpol η-deficient (hpol η-) cells are recommended for demonstrating target-dependent effects.[4]
-
Culture Conditions: Culture cells in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well.[4] Allow cells to adhere overnight.
-
Treatment:
-
Prepare stock solutions of cisplatin and this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of cisplatin (e.g., 0-100 µM) and this compound (e.g., 0.1 µM and 1 µM).[4]
-
Aspirate the old medium from the wells and add fresh medium containing the desired concentrations of cisplatin with or without this compound.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the treated cells for 48 hours.[4]
Protocol 2: Cell Viability Assay (WST-1 Assay)
-
Reagent Preparation: Prepare WST-1 reagent according to the manufacturer's instructions.
-
Assay:
-
After the 48-hour incubation period, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for cisplatin in the presence and absence of this compound.
-
Determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to quantify synergy.
-
Protocol 3: Western Blot for γH2AX Detection
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with cisplatin and this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis:
-
Use a loading control, such as β-actin or GAPDH, to normalize the γH2AX signal.
-
Quantify the band intensities using densitometry software.
-
References
- 1. jpccr.eu [jpccr.eu]
- 2. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 3. A role for polymerase eta in the cellular tolerance to cisplatin-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PNR-7-02's application in chronic myeloid leukemia research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PNR-7-02 is a small molecule inhibitor of human DNA polymerase η (Pol η), a key enzyme in the translesion synthesis (TLS) pathway.[1][2] In the context of Chronic Myeloid Leukemia (CML), this compound has emerged as a promising agent for chemosensitization, particularly in combination with platinum-based chemotherapies like cisplatin (B142131).[1][2] These application notes provide a comprehensive overview of this compound's use in CML research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action
Cisplatin is a potent DNA-damaging agent that forms bulky adducts on the DNA, leading to replication stress and cell death. However, cancer cells, including CML cells, can tolerate this damage through the TLS pathway, where specialized DNA polymerases like Pol η bypass the lesions, allowing DNA replication to continue, which can contribute to chemoresistance.
This compound inhibits Pol η by binding to its "little finger" domain, thereby preventing the proper orientation of template DNA and inhibiting the polymerase's function.[1] By inhibiting Pol η, this compound prevents the bypass of cisplatin-induced DNA adducts. This leads to an accumulation of DNA damage, increased replication stress, and ultimately, synergistic cell death in Pol η-proficient CML cells.[1] This targeted inhibition of a key DNA damage tolerance mechanism makes this compound a valuable tool for investigating and overcoming cisplatin resistance in CML.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies in CML cell lines.
Table 1: Inhibitory Activity of this compound against DNA Polymerases
| DNA Polymerase | IC50 (μM) |
| Human DNA Polymerase η (Pol η) | ~8 |
| Human Rev1 | ~8 |
| Human DNA Polymerase λ (Pol λ) | Not specified, but inhibited |
| Replicative Polymerases | 5-10 fold less potent inhibition |
Table 2: Efficacy of this compound and Cisplatin in HAP-1 CML Cell Lines
| Cell Line | Treatment | EC50 (μM) | Combination Index (CI) |
| HAP-1 (Pol η-proficient) | This compound | 4.6 (3.0–7.0) | - |
| HAP-1 (Pol η-deficient) | This compound | 5.6 (4.6–6.9) | - |
| HAP-1 (Pol η-proficient) | Cisplatin | 0.31 (0.27–0.37) | - |
| HAP-1 (Pol η-deficient) | Cisplatin | ~0.1 | - |
| HAP-1 (Pol η-proficient) | Cisplatin + 0.1 µM this compound | >2-fold decrease vs Cisplatin alone | 0.47 |
| HAP-1 (Pol η-proficient) | Cisplatin + 1 µM this compound | >2-fold decrease vs Cisplatin alone | 0.59 |
| HAP-1 (Pol η-deficient) | Cisplatin + 0.1 µM this compound | No notable effect | 1.02 |
| HAP-1 (Pol η-deficient) | Cisplatin + 1 µM this compound | No notable effect | 0.90 |
Source:[3]
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of this compound in sensitizing CML cells to cisplatin.
Caption: Workflow for cell viability and synergy assessment.
Experimental Protocols
1. Cell Viability and Synergy Assay
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with cisplatin on CML cells.
-
Materials:
-
CML cell lines (e.g., HAP-1 Pol η-proficient and Pol η-deficient)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound
-
Cisplatin
-
Phosphate-buffered saline (PBS)
-
Calcein-AM
-
Fluorescence plate reader
-
-
Procedure:
-
Seed CML cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
For single-agent treatments, add the respective drug dilutions to the cells.
-
For combination treatments, add cisplatin at various concentrations in the presence of a fixed, sub-lethal concentration of this compound (e.g., 0.1 µM or 1 µM).
-
Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
After incubation, gently wash the cells twice with PBS.
-
Add Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the EC50 values for each treatment condition.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. DNA Polymerase η Inhibition Assay (Gel-Based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Pol η.
-
Materials:
-
Recombinant human DNA Polymerase η
-
Primed DNA template
-
dNTPs
-
Reaction buffer
-
This compound at various concentrations
-
Loading dye
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, primed DNA template, and dNTPs.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the polymerase reaction by adding recombinant Pol η.
-
Incubate the reactions at 37°C for a specified time.
-
Stop the reactions by adding a loading dye containing a quencher (e.g., EDTA).
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the DNA bands using an appropriate imaging system (e.g., fluorescence or autoradiography).
-
Quantify the intensity of the extended primer bands to determine the extent of polymerase activity.
-
Calculate the IC50 value of this compound for Pol η inhibition by plotting the percentage of inhibition against the inhibitor concentration.
-
3. γH2AX Formation Assay for DNA Damage
This immunofluorescence-based assay is used to quantify DNA double-strand breaks, a marker of DNA damage, in response to treatment.
-
Materials:
-
CML cells
-
Coverslips or chamber slides
-
This compound and cisplatin
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed CML cells on coverslips or in chamber slides and allow them to attach.
-
Treat the cells with this compound, cisplatin, or the combination for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100 buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides with anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per cell nucleus to assess the level of DNA damage. An increase in γH2AX foci in the combination treatment group compared to single-agent treatments indicates enhanced DNA damage.[1]
-
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PNR-7-02 in Ovarian Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNR-7-02 is a small-molecule inhibitor of human DNA Polymerase η (Pol η), a key enzyme in the translesion synthesis (TLS) pathway.[1][2] Pol η allows cells to bypass DNA lesions, such as those induced by platinum-based chemotherapeutics like cisplatin (B142131), contributing to drug resistance.[1][2] In ovarian cancer, where cisplatin is a standard treatment, targeting Pol η presents a promising strategy to overcome resistance. This document provides detailed application notes and protocols for the use of this compound in ovarian cancer cell lines, focusing on its synergistic effects with cisplatin.
Mechanism of Action
This compound inhibits Pol η with an IC50 of approximately 8 μM.[1][2][3] The inhibitor binds to the "little finger" domain of Pol η, interfering with the proper orientation of the DNA template and thereby blocking its function.[1][2] By inhibiting Pol η-mediated TLS, this compound prevents the bypass of cisplatin-induced DNA adducts. This leads to an accumulation of DNA damage and replication stress, ultimately resulting in increased cancer cell death.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in ovarian cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (this compound) | - | ~ 8 µM | [1][2][3] |
| Target | - | Human DNA Polymerase η (Pol η) | [1][2] |
Table 2: Synergistic Effects of this compound with Cisplatin in OVCAR3 Ovarian Cancer Cells
| Combination | Parameter | Value | Conclusion | Reference |
| This compound + Cisplatin | Combination Index (CI) | 0.4 | Synergy | [1] |
Note: A Combination Index (CI) value less than 1 indicates a synergistic interaction between the two agents.
Signaling Pathway
The combination of this compound and cisplatin significantly enhances the cytotoxic effect on ovarian cancer cells through the inhibition of the DNA damage tolerance pathway.
Caption: this compound enhances cisplatin-induced apoptosis in ovarian cancer cells.
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in ovarian cancer cell lines.
Cell Culture of OVCAR3 Cells
Materials:
-
OVCAR3 human ovarian adenocarcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Culture OVCAR3 cells in RPMI-1640 medium supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For sub-culturing, wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density for experiments.
Cell Viability (MTT) Assay
Materials:
-
OVCAR3 cells
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in sterile water or saline)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed OVCAR3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for γH2AX
Materials:
-
OVCAR3 cells
-
This compound and cisplatin
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-γH2AX (phospho-Ser139)
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed OVCAR3 cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for β-actin as a loading control.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Materials:
-
OVCAR3 cells
-
This compound and cisplatin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat OVCAR3 cells in 6-well plates with the desired concentrations of this compound and/or cisplatin for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experiments.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for Western blot analysis of γH2AX.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis-related mRNA expression profiles of ovarian cancer cell lines following cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for γH2AX Formation Assay with PNR-7-02 and Cisplatin Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX on serine 139, resulting in γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs). The γH2AX formation assay is a widely used method to quantify DNA damage in cells. Cisplatin (B142131), a platinum-based chemotherapeutic agent, induces DNA damage primarily by forming intrastrand and interstrand crosslinks, which can lead to the formation of DSBs.[1][2][3] PNR-7-02 is a small molecule inhibitor of human DNA polymerase η (pol η).[4][5] Pol η is a key enzyme in the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism that allows replication to proceed across DNA lesions, such as those induced by cisplatin. By inhibiting pol η, this compound is expected to prevent the bypass of cisplatin-induced DNA adducts, leading to an accumulation of unresolved DNA lesions and a subsequent increase in DSBs. This synergistic effect can be quantified by measuring the increase in γH2AX formation.
These application notes provide a detailed protocol for performing a γH2AX formation assay to investigate the co-treatment effects of this compound and cisplatin in cultured cells.
Principle of the Assay
This assay utilizes immunofluorescence to detect and quantify γH2AX foci within the nuclei of cells. Cells are treated with this compound, cisplatin, or a combination of both. Following treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used to visualize the γH2AX foci. The cell nuclei are counterstained with a DNA dye such as DAPI. The number of γH2AX foci per nucleus, a surrogate for the number of DSBs, is then quantified using fluorescence microscopy and image analysis software. An increase in the number of γH2AX foci in the co-treated cells compared to cells treated with either agent alone indicates a synergistic potentiation of DNA damage.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical co-treatment experiment.
| Treatment Group | Concentration | Mean γH2AX Foci per Nucleus (± SD) | Fold Change vs. Control |
| Untreated Control | - | 2.5 ± 1.1 | 1.0 |
| This compound | 10 µM | 3.1 ± 1.5 | 1.2 |
| Cisplatin | 5 µM | 15.8 ± 4.2 | 6.3 |
| This compound + Cisplatin | 10 µM + 5 µM | 35.2 ± 7.8 | 14.1 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., A549, HeLa, or a cell line with known pol η expression levels).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
This compound: Stock solution in DMSO.
-
Cisplatin: Stock solution in sterile water or saline.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Mouse anti-γH2AX (Ser139) antibody.
-
Secondary Antibody: Fluorescently labeled goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Glass coverslips or imaging-compatible microplates.
Experimental Workflow
Caption: Experimental workflow for the γH2AX formation assay.
Detailed Protocol
1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency on the day of treatment. d. Incubate overnight at 37°C in a 5% CO2 incubator.
2. Drug Treatment: a. Prepare fresh dilutions of this compound and cisplatin in cell culture medium from stock solutions. b. For the co-treatment group, aspirate the medium and add the medium containing this compound. Incubate for a pre-determined time (e.g., 1-2 hours). c. Add cisplatin to the wells already containing this compound and to the wells for the cisplatin-only treatment group. d. Add fresh medium to the untreated control wells and medium with the appropriate concentration of DMSO to the vehicle control wells. e. Incubate for the desired treatment duration (e.g., 24 hours).
3. Immunofluorescence Staining: a. After incubation, aspirate the medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each. f. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature. g. Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's instructions. h. Aspirate the blocking buffer and add the diluted primary antibody to each coverslip. Incubate overnight at 4°C in a humidified chamber. i. The next day, wash the cells three times with PBST for 5 minutes each. j. Dilute the fluorescently labeled secondary antibody in Blocking Buffer. k. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1-2 hours at room temperature, protected from light. l. Wash the cells three times with PBST for 5 minutes each, protected from light. m. Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature. n. Wash the cells twice with PBS.
4. Image Acquisition and Analysis: a. Carefully mount the coverslips onto microscope slides using an antifade mounting medium. b. Acquire images using a fluorescence microscope equipped with the appropriate filters for DAPI and the secondary antibody fluorophore. c. Capture multiple random fields of view for each experimental condition. d. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of γH2AX foci per nucleus. A typical workflow involves segmenting the nuclei based on the DAPI signal and then identifying and counting the foci within each nucleus in the γH2AX channel. e. For each condition, count the foci in at least 100 cells. f. Calculate the average number of foci per nucleus for each treatment group and perform statistical analysis.
Signaling Pathway Diagrams
Cisplatin-Induced DNA Damage Response
Caption: Cisplatin-induced DNA damage response pathway.
This compound Mechanism of Action in Conjunction with Cisplatin
Caption: this compound enhances cisplatin-induced DNA damage.
Conclusion
The γH2AX formation assay is a robust method for evaluating the synergistic effects of this compound and cisplatin. By inhibiting the TLS pathway with this compound, the cytotoxic potential of cisplatin can be enhanced, leading to a significant increase in DNA double-strand breaks, as visualized by γH2AX foci. This protocol provides a framework for researchers to investigate the efficacy of this combination therapy and to explore the underlying molecular mechanisms. The quantitative data and pathway diagrams presented herein serve as a guide for data interpretation and understanding the biological rationale for this co-treatment strategy.
References
- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Molecular Docking Studies of PNR-7-02 with Human DNA Polymerase η (hpol η)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human DNA polymerase eta (hpol η) is a key enzyme involved in translesion synthesis (TLS), a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions.[1][2] However, this process can contribute to chemoresistance, particularly to platinum-based drugs like cisplatin.[1][2][3] The small molecule PNR-7-02, an indole (B1671886) thiobarbituric acid (ITBA) derivative, has been identified as a potent inhibitor of hpol η.[1][4][5] Molecular docking studies, in conjunction with kinetic and chemical footprinting assays, have revealed that this compound binds to the "little finger" domain of hpol η, interfering with the proper orientation of template DNA and inhibiting polymerase activity.[1][2][3] This document provides detailed application notes and protocols for the molecular docking analysis of this compound with hpol η, along with a summary of its inhibitory activity.
Data Presentation
Quantitative Inhibitory Activity of this compound and Related Compounds
| Compound | Target Polymerase | IC50 Value (μM) | Specificity Notes | Reference |
| This compound | hpol η | 8 | 5–10-fold specificity over replicative polymerases | [1][5] |
| This compound | hRev1 | ~8 (similar potency to hpol η) | [1] | |
| This compound | hpol λ | Low micromolar | [4][6][7] | |
| PNR-3-51 (ITBA 12) | hpol η | ~30 | <2-fold specificity over other TLS and DNA repair polymerases | [1] |
| PNR-3-84 (ITBA 16) | hpol η | ~15 | ~2-fold specificity over hpol κ | [1] |
Experimental Protocols
Molecular Docking of this compound with hpol η
This protocol outlines the computational procedure for docking the small molecule inhibitor this compound to human DNA polymerase η.
a. Preparation of the Receptor (hpol η)
-
Obtain Crystal Structure: Download the crystal structure of human DNA polymerase η. The structure used in the original studies of this compound is available from the Protein Data Bank (PDB) with the ID 3MR2 .[1] This structure represents the polymerase in a complex, and for docking, it may be necessary to isolate the protein chain.
-
Protein Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign appropriate atomic charges (e.g., Kollman charges) to the protein residues.
-
Repair any missing residues or atoms in the crystal structure using modeling software (e.g., Modeller, SWISS-MODEL).
-
b. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The chemical structure of this compound (5-((5-chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione) can be obtained from chemical databases such as PubChem or generated using chemical drawing software.[1]
-
Ligand Optimization:
-
Generate a 3D conformation of the this compound molecule.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
c. Molecular Docking Procedure (using SwissDock as an example)
-
Define the Binding Site: The binding site for this compound has been identified as a cleft between the finger and little finger domains of hpol η.[1] Define the docking grid box to encompass this region. The center of the grid can be determined based on the location of key residues in the little finger domain.
-
Docking Execution:
-
Upload the prepared protein (receptor) and ligand files to the docking software (e.g., SwissDock web server).
-
Specify the coordinates of the binding site (grid box).
-
Initiate the docking run. The software will explore various conformations and orientations of the ligand within the defined binding site.
-
-
Analysis of Docking Results:
-
The docking results will provide multiple binding poses for this compound, each with a corresponding binding energy score.
-
Analyze the top-ranked poses based on their binding energies and clustering.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the most favorable poses to understand the molecular basis of binding.
-
In Vitro Polymerase Activity Assays
a. Fluorescence-Based Polymerase Assay
This assay is used for high-throughput screening of inhibitors.
-
Reaction Mixture: Prepare a reaction mixture containing a specific buffer, a fluorescently-labeled DNA primer-template, dNTPs, and purified hpol η enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation and Incubation: Initiate the polymerase reaction and incubate at an optimal temperature (e.g., 37°C).
-
Measurement: Measure the increase in fluorescence over time, which corresponds to the incorporation of nucleotides and the extension of the primer.
-
Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
b. Gel-Based Polymerase Assay
This assay provides a direct visualization of DNA extension.
-
Reaction Setup: Similar to the fluorescence-based assay, set up a reaction with a radiolabeled or fluorescently labeled primer-template, dNTPs, hpol η, and different concentrations of this compound.
-
Reaction and Quenching: After incubation, stop the reaction by adding a quenching solution (e.g., EDTA).
-
Gel Electrophoresis: Separate the DNA products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA bands using autoradiography or fluorescence imaging. The inhibition of polymerase activity will be observed as a decrease in the amount of extended primer.
Visualizations
Mechanism of hpol η Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound binds to the little finger domain of hpol η, leading to inhibition.
Experimental Workflow for Molecular Docking
The diagram below outlines the key steps in the molecular docking workflow.
Caption: Key steps involved in the molecular docking of this compound with hpol η.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: PNR-7-02's Effect on Cell Viability in hpol η-Proficient Versus Deficient Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNR-7-02 is a small-molecule inhibitor of human DNA polymerase eta (hpol η), a key enzyme in the translesion DNA synthesis (TLS) pathway.[1][2][3] The TLS pathway allows cells to tolerate DNA damage by bypassing lesions that block the main replicative polymerases.[1][4] Hpol η, in particular, is crucial for bypassing DNA adducts created by platinum-based chemotherapeutic agents like cisplatin. By inhibiting hpol η, this compound can prevent this damage tolerance mechanism, leading to increased cell death in the presence of DNA damaging agents. These notes provide detailed protocols to study the effect of this compound on cell viability, highlighting its selective potentiation of cisplatin's cytotoxicity in cells proficient in hpol η.
Mechanism of Action
This compound functions by binding to the "little finger" domain of hpol η. This binding interferes with the proper orientation of the template DNA, thereby inhibiting the polymerase's activity. In cancer cells treated with cisplatin, DNA adducts are formed, which stall the replication fork. In hpol η-proficient cells, hpol η is recruited to bypass these lesions, promoting cell survival and contributing to chemoresistance. When this compound is introduced, it inhibits hpol η, preventing the bypass of these cisplatin-induced adducts. This leads to an accumulation of DNA damage, marked by an increase in γH2AX formation, and ultimately results in a synergistic increase in cell death. Conversely, in hpol η-deficient cells, this bypass mechanism is already absent. Therefore, the addition of this compound does not significantly alter the cytotoxic effect of cisplatin.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility and stability of PNR-7-02 in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of PNR-7-02 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of human DNA Polymerase η (hpol η).[1][2][3] It functions through a partial competitive mechanism by binding to the "little finger" domain of the enzyme, which interferes with the proper orientation of template DNA and inhibits the enzyme's function.[2][3] This inhibition of translesion DNA synthesis (TLS) can potentiate the cytotoxic effects of DNA damaging agents like cisplatin (B142131) in cancer cells.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
While specific solubility data in various buffers is limited, this compound has been used in experimental buffers containing DMSO. For instance, in labeling experiments with hpol η, a buffer containing 10% v/v DMSO was used. This suggests that DMSO is a suitable solvent for creating stock solutions.
Q3: How should this compound stock solutions be stored?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C, which should maintain stability for up to 6 months.[4] For shorter-term storage, -20°C is suitable for up to one month.[4]
Q4: What are the typical working concentrations for this compound in cell-based assays?
In co-treatment experiments with cisplatin, this compound has been used at concentrations of 0.1 µM and 1 µM in HAP-1 cells.[1] The EC50 value for this compound in HAP-1 parental cells was determined to be 4.6 µM.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 1% is often tolerated in cell culture experiments. Perform a solubility test with your specific buffer by preparing a small test sample. |
| Inconsistent or no inhibitory effect in polymerase activity assays | Degradation of this compound. Incorrect buffer composition. Inaccurate concentration. | Prepare fresh dilutions from a properly stored stock solution before each experiment. Verify the pH and composition of your assay buffer. The polymerase extension assay has been successfully performed in 50 mM HEPES (pH 7.5) buffer containing 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, and 10% (v/v) glycerol.[1] Confirm the concentration of your this compound stock solution. |
| High background or off-target effects in cell-based assays | This compound concentration is too high. Non-specific binding. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Include appropriate vehicle controls (e.g., DMSO) in your experiments. This compound has shown some inhibitory activity against other Y-family polymerases like hRev1 and hpol λ.[1][5] |
| Variability between experiments | Freeze-thaw cycles of the stock solution. | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data
This compound Inhibition Data
The following table summarizes the inhibitory concentrations of this compound against various DNA polymerases.
| Target Polymerase | IC50 Value (µM) | Assay Type |
| hpol η | 8 (7–9) | Gel-based |
| hpol η | 8 | Fluorescence-based |
| hRev1 | 8 (6–11) | Gel-based |
| hpol κ | 22 (18–26) | Gel-based |
| hpol ι | 21 (19-23) | Gel-based |
Data represents the best-fit value with a 95% confidence interval from three independent experiments.[1]
Experimental Buffer Compositions
| Experiment Type | Buffer Composition |
| Polymerase Extension Assay | 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, 10% (v/v) glycerol.[1] |
| HPG Labeling of hpol η | 50 mM HEPES (pH 7.8), 200 µM NaCl, 10 mM MgCl2, 10% v/v DMSO.[1] |
Visualized Pathways and Workflows
Caption: Mechanism of this compound in potentiating cisplatin-induced cytotoxicity.
Caption: Recommended workflow for handling this compound in experiments.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of PNR-7-02 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PNR-7-02 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is an indole (B1671886) thiobarbituric acid (ITBA) derivative that acts as a small-molecule inhibitor of human DNA polymerase eta (hpol η).[1][2][3] The reported half-maximal inhibitory concentration (IC50) for this compound against hpol η is approximately 8 μM.[1][4][5][6]
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit other DNA polymerases, including hRev1 and hpol λ, with low micromolar IC50 values.[1][3][4] However, it exhibits a 5- to 10-fold greater specificity for hpol η compared to replicative DNA polymerases.[1][2][6]
Q3: How does this compound inhibit its primary target?
Kinetic analyses, chemical footprinting, and molecular docking studies suggest that this compound binds to the "little finger" domain of hpol η.[1][4][5] This binding interferes with the correct orientation of the template DNA, thereby inhibiting the polymerase activity through a partial competitive mechanism.[1]
Q4: What is the intended cellular effect of this compound?
This compound is designed to potentiate the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) in cancer cells.[1][2][5] By inhibiting hpol η, which is involved in translesion DNA synthesis (TLS), this compound prevents the bypass of DNA damage, leading to increased DNA damage markers (e.g., γH2AX) and enhanced cell death in hpol η-proficient cells.[1][5]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed in my cell line with this compound alone.
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Possible Cause 1: Off-target effects.
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Troubleshooting Steps:
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Review the expression profile of your cell line: Check if your cells express high levels of hRev1 or hpol λ.
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Perform control experiments: If available, use cell lines deficient in hRev1 or hpol λ to assess the contribution of these off-targets to the observed cytotoxicity.
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Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize off-target effects while still achieving inhibition of hpol η.
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Issue 2: Inconsistent results in cisplatin combination studies.
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Possible Cause 1: Variable hpol η expression.
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Troubleshooting Steps:
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Monitor hpol η expression: Regularly check the expression level of hpol η in your cell line using techniques like Western blotting.
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Use hpol η-deficient cells as a negative control: As demonstrated in studies, this compound does not significantly potentiate cisplatin's effects in hpol η-deficient cells.[1][5] This control can help validate that the observed synergy is target-dependent.
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Issue 3: Observed cellular phenotype does not align with hpol η inhibition.
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Possible Cause 1: Unidentified off-targets.
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While some off-targets have been identified, this compound may interact with other cellular proteins. The observed phenotype could be a result of these unknown interactions.
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Troubleshooting Steps:
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Conduct a literature search for broader screening data: Look for studies that may have performed larger-scale kinase or protein profiling with this compound or structurally related compounds.
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Employ target deconvolution techniques: Consider using methods like chemical proteomics to identify potential binding partners of this compound in your specific cellular context.
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Data on this compound Specificity
| Target | IC50 (μM) | Notes |
| Primary Target | ||
| Human DNA Polymerase η (hpol η) | 8 | Potent inhibitor.[1][4][5][6] |
| Known Off-Targets | ||
| Human Rev1 (hRev1) | 8 (6-11) | Similar potency to hpol η.[1] |
| Human DNA Polymerase λ (hpol λ) | ~low micromolar | Inhibited by this compound.[3][4] |
| Human DNA Polymerase κ (hpol κ) | 22 (18-26) | Less potent inhibition compared to hpol η.[1] |
| Human DNA Polymerase β (hpol β) | 21 (19-23) | Less potent inhibition compared to hpol η.[1] |
| Replicative Polymerases | - | This compound exhibits 5-10 fold specificity for hpol η over replicative polymerases.[1][2][6] |
Experimental Protocols
Cell Viability Assay (as described in studies with this compound):
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Cell Seeding: Plate cells (e.g., HAP-1) in 96-well plates at a suitable density and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of cisplatin, either alone or in combination with fixed concentrations of this compound (e.g., 0.1 μM and 1 μM).[1]
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Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
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Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves. Combination index values can be calculated to determine synergy.[1]
γH2AX Formation Assay (Western Blotting):
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Cell Treatment: Treat cells with cisplatin and/or this compound for the desired time.
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Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated H2AX (γH2AX). Subsequently, incubate with an appropriate secondary antibody.
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Detection: Visualize the protein bands using a chemiluminescence detection system. Use a loading control like β-actin to normalize the results.
Visualizations
Caption: Mechanism of this compound in potentiating cisplatin-induced cytotoxicity.
Caption: Troubleshooting workflow for unexpected this compound cellular effects.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule Inhibitor of Human DNA Polymerase Eta Modulates the Efficacy of Cisplatin in Cancer Cells | Zendy [zendy.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
Technical Support Center: PNR-7-02 and Human DNA Polymerase η (hpol η)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PNR-7-02 as an inhibitor of human DNA polymerase η (hpol η).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and cell-based experiments with this compound.
Issue 1: No observed inhibition of hpol η activity.
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Verify the calculations for your working solution. Prepare fresh dilutions from a new stock. |
| Degraded this compound | This compound stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage. Avoid repeated freeze-thaw cycles.[1] Prepare fresh stock solution if degradation is suspected. |
| Inactive hpol η Enzyme | Ensure the enzyme has been stored and handled correctly. Test the activity of your hpol η enzyme with a known control reaction before adding the inhibitor. |
| Inappropriate Assay Conditions | Verify that the buffer composition, pH, and temperature are optimal for hpol η activity. Ensure the substrate (primer-template DNA) and dNTP concentrations are appropriate for your assay. |
| This compound Insolubility | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is low (generally <1-2%) to avoid solvent effects and ensure inhibitor solubility.[2] |
Issue 2: High variability in IC50 measurements.
| Possible Cause | Suggested Solution |
| Inconsistent Pipetting or Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible to minimize pipetting errors. |
| Assay Endpoint and Time Dependence | IC50 values can be time-dependent.[3] Ensure that you are measuring the initial reaction velocity and that the incubation time is consistent across all experiments. |
| Data Analysis and Curve Fitting | Use a sufficient number of data points to generate a reliable dose-response curve. Employ appropriate non-linear regression models to calculate the IC50.[4] |
| Biological Variability (Cell-based assays) | Cell passage number, confluency, and overall health can impact results. Maintain consistent cell culture practices. |
Issue 3: Off-target effects or cytotoxicity in cell-based assays.
| Possible Cause | Suggested Solution |
| High this compound Concentration | Use the lowest effective concentration of this compound. Determine the optimal concentration with a dose-response experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[5] Run a vehicle-only control. |
| This compound Specificity | While this compound shows 5-10 fold specificity for hpol η over replicative polymerases, it also inhibits other Y-family polymerases like hRev1 and hpol λ with similar potency.[6] Consider these additional inhibitory activities when interpreting your results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on hpol η?
A1: this compound acts as a partial competitive inhibitor of hpol η. It binds to the "little finger" domain of the polymerase, which interferes with the proper orientation of the template DNA and inhibits dNTP binding.[6]
Q2: What is the reported IC50 value for this compound against hpol η?
A2: The reported IC50 value for this compound against hpol η is approximately 8 µM.[6]
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in DMSO. For long-term storage, stock solutions should be stored at -80°C (stable for up to 6 months). For short-term storage, -20°C is recommended (stable for up to 1 month).[1] It is advisable to avoid repeated freeze-thaw cycles.
Q4: Is this compound specific to hpol η?
A4: this compound exhibits a 5-10 fold specificity for hpol η over replicative polymerases. However, it has been shown to inhibit other Y-family polymerases, such as hRev1 and hpol λ, with similar potency to hpol η.[6]
Q5: Can this compound be used in cell-based assays?
A5: Yes, this compound has been successfully used in cell-based assays to potentiate the effects of cisplatin (B142131) in tumor cells.[6] It is important to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Experimental Protocols
1. In Vitro hpol η Inhibition Assay (Gel-Based)
This protocol is adapted from methodologies described in the literature for assessing polymerase activity.
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Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM DTT, 0.1 mg/ml BSA, 5% glycerol, 5 mM MgCl₂, and 100 mM KCl.[7]
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Primer-Template DNA: A 5'-fluorescently labeled primer annealed to a template oligonucleotide.
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Procedure:
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Prepare a reaction mixture containing the reaction buffer, primer-template DNA, and varying concentrations of this compound (or DMSO as a vehicle control).
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Add hpol η enzyme to the reaction mixture and incubate for 5 minutes at 37°C.
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Initiate the reaction by adding a mixture of dNTPs.
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Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
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Stop the reaction by adding a quench buffer (e.g., formamide (B127407) with EDTA and a loading dye).
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Denature the samples by heating.
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Separate the reaction products on a denaturing polyacrylamide gel.
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Visualize the fluorescently labeled DNA using a gel imager and quantify the band intensities to determine the extent of primer extension and inhibition.
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2. IC50 Determination
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Procedure:
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Perform the in vitro hpol η inhibition assay as described above with a range of this compound concentrations.
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Quantify the amount of product formed at each inhibitor concentration.
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Normalize the data, with the uninhibited control representing 100% activity and a no-enzyme control as 0% activity.
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.
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Data Presentation
Table 1: Inhibitory Potency of this compound against hpol η
| Parameter | Value | Reference |
| IC50 | ~8 µM | [6] |
Visualizations
Caption: Troubleshooting workflow for absent hpol η inhibition.
Caption: Mechanism of this compound inhibition of hpol η.
Caption: Workflow for a gel-based hpol η inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human DNA polymerase η has reverse transcriptase activity in cellular environments - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to PNR-7-02 treatment.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PNR-7-02, a small-molecule inhibitor of human DNA polymerase η (hpol η).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of human DNA polymerase η (hpol η), an enzyme involved in translesion DNA synthesis (TLS).[1][2] It binds to the "little finger" domain of hpol η, which interferes with the proper orientation of the DNA template and inhibits the polymerase's function.[1][2] By inhibiting hpol η, this compound prevents the bypass of DNA lesions, such as those induced by cisplatin (B142131), leading to increased DNA damage and subsequent cell death in cancer cells.[1]
Q2: How does this compound affect cell viability in combination with cisplatin?
This compound acts synergistically with the chemotherapeutic agent cisplatin to reduce cell viability in cancer cells that express hpol η. This synergistic effect is not observed in cells deficient in hpol η, highlighting the target-dependent nature of this compound's action. The combination of this compound and cisplatin leads to a significant increase in DNA damage, as evidenced by the formation of γH2AX foci, a marker for DNA double-strand breaks.
Q3: What are the known cell line-specific responses to this compound?
The response to this compound, particularly in combination with cisplatin, is highly dependent on the expression status of hpol η in the cell line. HAP-1 parental cells (hpol η-proficient) show a synergistic decrease in cell viability when treated with this compound and cisplatin. In contrast, hpol η-deficient HAP-1 cells do not exhibit this synergistic effect. Studies have also indicated that this combination is effective in chronic myeloid leukemia and ovarian cancer cell lines.
Q4: What is the IC50 value of this compound?
The reported IC50 value for this compound's inhibition of hpol η activity is approximately 8 μM.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: this compound Inhibitory Activity
| Target | IC50 Value (μM) |
| hpol η | ~8 |
Data sourced from Zafar et al. (2018).
Table 2: Synergistic Effects of this compound with Cisplatin in HAP-1 Cells
| Cell Line | This compound Conc. (μM) | Combination Index (CI) | Effect |
| HAP-1 (hpol η-proficient) | 0.1 | 0.4 - 0.6 | Synergism |
| HAP-1 (hpol η-proficient) | 1 | 0.4 - 0.6 | Synergism |
| HAP-1 (hpol η-deficient) | 0.1 | 1.02 | Additive |
| HAP-1 (hpol η-deficient) | 1 | 0.90 | Nearly Additive |
A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data sourced from Zafar et al. (2018).
Experimental Protocols & Troubleshooting
Cell Viability (MTT) Assay
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
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Treatment: Treat cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 48 hours).
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| High background | Contamination; Phenol (B47542) red in media | Use sterile technique; Use phenol red-free media for the assay. |
| Low signal | Insufficient cell number; Low metabolic activity | Optimize cell seeding density; Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent results | Uneven cell seeding; Edge effects | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate. |
Immunofluorescence for γH2AX Foci
Protocol:
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Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound and/or cisplatin as required.
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Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
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Primary Antibody: Incubate with anti-γH2AX antibody (e.g., rabbit polyclonal) diluted in 1% BSA in PBST overnight at 4°C.
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Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Wash with PBST and counterstain nuclei with DAPI. Mount coverslips on microscope slides with anti-fade mounting medium.
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Imaging: Visualize foci using a fluorescence microscope.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No/Weak signal | Ineffective primary antibody; Insufficient DNA damage | Use a validated antibody at the recommended dilution; Ensure treatment conditions are sufficient to induce DNA damage. |
| High background | Insufficient blocking; Secondary antibody non-specific binding | Increase blocking time or use a different blocking agent; Include a secondary antibody-only control. |
| Foci are difficult to count | Cells are too confluent; Image is out of focus | Seed cells at a lower density; Optimize microscope focus and acquisition settings. |
Signaling Pathways & Workflows
Caption: Mechanism of this compound in potentiating cisplatin-induced cytotoxicity.
Caption: General experimental workflow for studying this compound cellular responses.
References
How to minimize PNR-7-02 toxicity in non-cancerous cells.
Welcome to the technical support center for PNR-7-02. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its toxicity in non-cancerous cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule inhibitor of human DNA polymerase η (hpol η), a key enzyme involved in translesion DNA synthesis (TLS).[1][2] It functions by binding to the little finger domain of hpol η, which interferes with the proper orientation of template DNA and inhibits the polymerase's activity.[1][2][3] This inhibition prevents the bypass of DNA lesions, such as those induced by platinum-based chemotherapies like cisplatin (B142131).[1][2]
Q2: Why is this compound used in combination with cisplatin?
This compound is used synergistically with cisplatin to enhance the latter's cytotoxic effects in cancer cells.[1][2][4] By inhibiting hpol η, this compound prevents the repair of cisplatin-induced DNA damage, leading to increased genomic instability and cell death in cancer cells that rely on hpol η for survival.[1][2]
Q3: What are the known off-target effects of this compound?
This compound has been shown to inhibit other DNA polymerases, specifically hRev1 and hpol λ, with low micromolar IC50 values.[4][5] However, it exhibits a 5 to 10-fold greater specificity for hpol η over replicative DNA polymerases.[2][6]
Q4: How can I minimize the toxicity of this compound in my non-cancerous cell lines?
Minimizing toxicity in non-cancerous cells is crucial. The primary strategy is to exploit the target-dependent nature of this compound's effects.[1][2] Toxicity is expected to be lower in cells with low or absent hpol η expression. Additionally, careful dose-response studies are essential to determine the optimal concentration that maximizes cancer cell cytotoxicity while sparing normal cells.[7] Combining this compound with other agents at lower concentrations can also be a strategy to reduce overall toxicity.[8]
Q5: What is the recommended storage condition for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to identify the IC50 of this compound in your specific non-cancerous cell line. This will help in determining a sub-toxic concentration for synergistic studies. |
| High expression of hpol η in the non-cancerous cell line. | Verify the expression level of hpol η in your non-cancerous cell line using techniques like Western blot or qPCR. Consider using a cell line with lower hpol η expression as a control. |
| Off-target effects. | The inhibition of hRev1 and hpol λ might contribute to toxicity.[4][5] If high toxicity persists at low this compound concentrations, consider if these off-targets are critical for the survival of your cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is consistent across all experimental conditions and is at a non-toxic level. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistency in cell density, passage number, and growth phase at the time of treatment. Use cells from the same passage number for comparative experiments.[9] |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay variability. | Ensure that the cell viability or cytotoxicity assay being used is appropriate for the cell type and that the readings are within the linear range of the assay. |
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 of this compound | ~8 µM | Human DNA polymerase η (hpol η) | [1][2][4] |
| Specificity | 5-10 fold higher for hpol η | Compared to replicative polymerases | [2][6] |
| Combination Index (CI) | 0.4 - 0.6 | This compound with cisplatin in hpol η-proficient cells | [1][3] |
| Combination Index (CI) | ~1.0 | This compound with cisplatin in hpol η-deficient cells | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in Non-Cancerous Cells
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Cell Seeding: Plate non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of serial dilutions in culture medium to achieve a range of final concentrations.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, XTT, or a live/dead cell staining kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing the Synergistic Effect of this compound and Cisplatin
-
Determine Individual IC50s: First, determine the IC50 values for this compound and cisplatin individually in both your cancer and non-cancerous cell lines as described in Protocol 1.
-
Combination Treatment: Treat the cells with a matrix of concentrations of this compound and cisplatin. This should include concentrations at, above, and below their individual IC50 values.
-
Incubation and Viability Assessment: Follow the incubation and viability assessment steps as outlined in Protocol 1.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: this compound inhibits hpol η, preventing TLS and leading to apoptosis in cisplatin-treated cancer cells.
Caption: Workflow for assessing this compound cytotoxicity and synergy with cisplatin.
Caption: Troubleshooting logic for high this compound toxicity in non-cancerous cells.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Small Molecule Inhibitor of Human DNA Polymerase Eta Modulates the Efficacy of Cisplatin in Cancer Cells | Zendy [zendy.io]
- 6. axonmedchem.com [axonmedchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency and Specificity of PNR-7-02
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving the human DNA polymerase η (hpol η) inhibitor, PNR-7-02. The following guides and FAQs address common challenges encountered when working to improve the potency and specificity of this and related indole (B1671886) thiobarbituric acid (ITBA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of human DNA polymerase η (hpol η), an enzyme involved in translesion DNA synthesis (TLS).[1] It is a derivative of indole thiobarbituric acid (ITBA) and has demonstrated synergistic effects with cisplatin (B142131) in killing cancer cells.[1] this compound acts as a partial competitive inhibitor, binding to the little finger domain of hpol η and interfering with the correct positioning of the DNA template.[1]
Q2: What are the known potency and specificity characteristics of this compound?
This compound inhibits hpol η with an IC50 value of approximately 8 μM.[1] It exhibits a 5- to 10-fold specificity for hpol η over replicative DNA polymerases. However, it also inhibits other Y-family polymerases, such as hRev1 and hpol λ, with similar potency to hpol η, and shows some activity against hpol κ.[1]
Q3: My newly synthesized this compound analog shows lower potency than expected. What are the possible reasons?
Several factors could contribute to lower than expected potency. These can be broadly categorized into issues with the compound itself, the assay conditions, or the interpretation of the results. Our troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q4: How can I improve the specificity of my this compound analog for hpol η over other Y-family polymerases?
Improving specificity is a common challenge in drug development. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on activity against a panel of Y-family polymerases. For ITBA derivatives, modifications at the N-aryl substituent and the indole ring have been shown to influence potency and specificity.[2]
-
Targeting Unique Structural Features: Computational modeling and structural biology techniques can help identify unique features of the this compound binding site on hpol η that are not present in other Y-family polymerases. Analogs can then be designed to exploit these differences.
-
Allosteric Inhibition: this compound is a partial competitive inhibitor. Exploring analogs that bind to allosteric sites, which are often less conserved than active sites, could lead to improved specificity.
Q5: What is the clinical relevance of improving this compound's potency and specificity?
Hpol η is implicated in the resistance of some cancers to platinum-based chemotherapies like cisplatin.[1] By inhibiting hpol η, this compound can re-sensitize cancer cells to these drugs. A more potent and specific inhibitor would likely have a better therapeutic window, requiring lower doses to be effective and reducing the potential for off-target effects, thereby minimizing side effects in patients.
Troubleshooting Guides
Problem 1: Inconsistent or Lower-Than-Expected IC50 Values for this compound Analogs
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Solubility | - Verify the purity and identity of your synthesized analog using techniques like NMR and mass spectrometry.- Ensure complete solubilization of the compound in the assay buffer. This compound and its analogs are often dissolved in DMSO. Poor solubility can lead to artificially low potency. Consider using a small amount of a non-interfering detergent or adjusting the DMSO concentration. |
| Assay Conditions | - Enzyme Concentration: Ensure you are using an appropriate concentration of hpol η in your assay. High enzyme concentrations can lead to an underestimation of inhibitor potency.- Substrate Concentration: The measured IC50 of a competitive or partial competitive inhibitor can be influenced by the substrate (dNTP) concentration. Ensure you are using a consistent and appropriate dNTP concentration, ideally at or below the Km value.- Incubation Times: Pre-incubating the enzyme with the inhibitor before adding the substrate can be critical for some inhibitors to reach their binding equilibrium. Optimize the pre-incubation time. |
| Assay-Specific Issues (Fluorescence-Based) | - Fluorescence Interference: Your compound may be fluorescent or may quench the fluorescence of the reporter dye, leading to inaccurate readings. Run control experiments with the compound in the absence of the enzyme to check for interference.- Photobleaching: Minimize the exposure of the assay plate to light to prevent photobleaching of the fluorescent probe. |
| Assay-Specific Issues (Gel-Based) | - Incomplete Quenching: Ensure that the reaction is completely stopped at each time point. Incomplete quenching can lead to variability in the results.- Gel Loading and Imaging: Ensure consistent loading of samples on the gel and use appropriate imaging settings to avoid saturation of the signal. |
| Data Analysis | - Curve Fitting: Use an appropriate non-linear regression model (e.g., four-parameter logistic) to fit your dose-response data and calculate the IC50. Ensure that the data points span a wide enough concentration range to define the top and bottom plateaus of the curve. |
Problem 2: Difficulty in Achieving Improved Specificity Against Other Y-Family Polymerases
| Potential Cause | Troubleshooting Steps |
| High Structural Homology in the Binding Pocket | - Computational Docking: Use molecular docking simulations to compare the binding mode of your inhibitor in the active sites of hpol η, hRev1, hpol λ, and hpol κ. This can reveal subtle differences that can be exploited for selective interactions.- Explore Allosteric Sites: Investigate the possibility of targeting allosteric sites, which are often less conserved than the active site. Screening for inhibitors with a non-competitive or uncompetitive mechanism of action could yield more specific compounds. |
| Limited Scope of Structural Modifications | - Diversify Chemical Scaffolds: While optimizing the ITBA scaffold is a good starting point, consider exploring alternative chemical scaffolds that may have a different binding mode and offer better opportunities for achieving specificity.[3] |
| Lack of a Structural Basis for Design | - Crystallography or Cryo-EM: If possible, obtaining a crystal or cryo-EM structure of your inhibitor bound to hpol η would provide invaluable information for rational drug design and improving specificity. |
Quantitative Data Summary
Table 1: Inhibitory Activity (IC50) of this compound and a Related Compound Against Various DNA Polymerases.
| Compound | hpol η (μM) | hRev1 (μM) | hpol κ (μM) | hpol λ (μM) | hpol β (μM) |
| This compound | 8 (7–9) | 8 (6–11) | 22 (18–26) | Strongly Inhibited | No Effect |
| ITBA-16 | 16 ± 3 | >100 | 33 ± 3 | >100 | >100 |
Data for this compound is from a gel-based assay, and for ITBA-16 from a fluorescence-based assay. Confidence intervals (95%) are shown in parentheses for this compound, and standard deviations for ITBA-16.[1][2]
Experimental Protocols
Fluorescence-Based DNA Polymerase Inhibition Assay
This protocol is adapted from the method used to screen ITBA derivatives against hpol η.[1]
Materials:
-
384-well black microplates
-
Fluorescence plate reader
-
hpol η enzyme
-
DNA substrate: A tripartite DNA substrate consisting of a primer, a template with a 3'-black hole quencher (BHQ), and a 5'-TAMRA-labeled reporter strand.
-
dNTP mix
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 μg/mL BSA, 1 mM DTT, and 5% glycerol.
-
This compound or analog dissolved in DMSO
-
DMSO (for control)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA substrate, and dNTPs.
-
In the microplate wells, add a small volume of your test compound (this compound analog) at various concentrations. Include a DMSO-only control.
-
Add the hpol η enzyme to each well and pre-incubate for a specified time (e.g., 5-10 minutes) at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the reaction mixture containing the DNA substrate and dNTPs to each well.
-
Monitor the increase in fluorescence over time using a plate reader. As the polymerase extends the primer, the TAMRA-labeled reporter strand is displaced from the BHQ-labeled template, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Gel-Based DNA Polymerase Activity Assay
This protocol is suitable for confirming the inhibitory activity and for enzymes not amenable to the fluorescence-based assay.[1]
Materials:
-
5'-radiolabeled (e.g., with 32P) or fluorescently labeled primer-template DNA substrate
-
hpol η enzyme
-
dNTP mix
-
Reaction buffer: (similar to the fluorescence-based assay)
-
This compound or analog dissolved in DMSO
-
Quench buffer: 95% formamide, 20 mM EDTA
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Set up reactions in individual tubes, each containing the reaction buffer, labeled primer-template DNA, and dNTPs.
-
Add the inhibitor at various concentrations to the respective tubes. Include a DMSO-only control.
-
Add the hpol η enzyme to each tube to initiate the reaction.
-
Incubate the reactions at the optimal temperature for a defined period.
-
Stop the reactions by adding an equal volume of quench buffer.
-
Denature the DNA by heating the samples (e.g., at 95°C for 5 minutes).
-
Separate the reaction products by denaturing PAGE.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the amount of primer extension in each lane to determine the extent of inhibition at each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay for this compound and Cisplatin Co-treatment
This protocol is used to assess the synergistic effect of this compound and cisplatin on cancer cell viability.[4]
Materials:
-
Cancer cell line of interest (e.g., a cell line known to express hpol η)
-
96-well cell culture plates
-
Cell culture medium
-
This compound or analog
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your this compound analog, cisplatin, and a combination of both. Include untreated and vehicle (DMSO) controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Analyze the data to determine the IC50 values for each compound alone and in combination. Combination index (CI) values can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]
Visualizations
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Aroyl Indole Thiobarbituric Acids as Inhibitors of DNA Repair and Replication Stress Response Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human DNA Polymerases Eta and Kappa by Indole-Derived Molecules Occurs through Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in PNR-7-02 experimental results.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PNR-7-02 in their experiments.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors, from cell health to reagent handling. This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability (e.g., MTT, MTS) assay results | Uneven cell seeding: Inconsistent number of cells per well leads to variable baseline readings. | Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge effects: Wells on the perimeter of the plate are prone to evaporation, altering media and compound concentrations. | Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent incubation times: Variation in the duration of drug exposure or assay development can lead to disparate results. | Standardize all incubation periods. Use a timer and process plates individually to ensure consistent timing. | |
| Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.[1] | Use cells within a consistent and low passage number range for all related experiments.[1] Most experiments with HAP-1 cells were performed with passages 8-10.[2] | |
| Lower than expected synergy between this compound and Cisplatin (B142131) | Suboptimal drug concentrations: The synergistic effect is dependent on the concentrations of both this compound and cisplatin. | Perform a dose-response matrix to identify the optimal concentrations of both compounds for your specific cell line. |
| Incorrect timing of drug addition: The sequence and timing of drug administration can influence synergistic effects. | Co-treatment is a common approach.[2] Consider pre-incubation with one of the compounds if co-treatment is not effective, but be consistent with the chosen protocol. | |
| Cell line dependency: The synergistic effect is dependent on the expression of human DNA polymerase eta (hpol η).[2] | Confirm that your cell line expresses hpol η. This compound does not potentiate the effects of cisplatin in hpol η-deficient cells. | |
| Inconsistent γH2AX staining or signal | Variable fixation and permeabilization: Inadequate or inconsistent cell fixation and permeabilization can affect antibody access to the nucleus. | Optimize and standardize fixation (e.g., with paraformaldehyde) and permeabilization (e.g., with Triton X-100) protocols for your cell type. |
| Timing of analysis: The γH2AX signal is transient and the peak signal time can vary depending on the cell type and the nature of the DNA damage. | Perform a time-course experiment to determine the optimal time point for γH2AX analysis after treatment. | |
| Issues with antibody staining: Primary or secondary antibody concentrations may be suboptimal, or the antibodies may have lost activity. | Titrate both primary and secondary antibodies to determine the optimal concentrations. Store antibodies according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of human DNA polymerase eta (hpol η). It binds to the "little finger" domain of hpol η, which interferes with the proper orientation of template DNA and inhibits the translesion synthesis (TLS) activity of the polymerase. This inhibition prevents the bypass of DNA lesions, such as those induced by cisplatin.
Q2: What is the IC50 of this compound?
A2: The IC50 value for this compound against hpol η is approximately 8 μM.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What is the expected outcome of combining this compound with cisplatin?
A4: In hpol η-proficient cells, the combination of this compound and cisplatin is expected to result in a synergistic increase in cytotoxicity. This is because this compound inhibits the repair/tolerance of cisplatin-induced DNA damage, leading to increased DNA damage markers like γH2AX and reduced cell viability.
Q5: Why am I not observing a synergistic effect in my experiments?
A5: A lack of synergy can be due to several factors. Ensure your cell line expresses hpol η, as the effect is dependent on this target. Also, verify that the concentrations of both this compound and cisplatin are in the appropriate range to observe synergy. The combination index (CI) values for synergy have been reported to be between 0.4 and 0.6.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is a general guideline for assessing cell viability after treatment with this compound and/or cisplatin.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and cisplatin in cell culture medium.
-
For co-treatment, add the desired concentrations of this compound and cisplatin to the wells. In published studies, cells were treated with 0-100 μM CDDP and 0.1 or 1 μM this compound.
-
Incubate the cells for 48 hours.
-
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
γH2AX Immunofluorescence Staining
This protocol outlines the steps for detecting DNA double-strand breaks using γH2AX staining.
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with this compound and/or cisplatin as described in the cell viability protocol.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X, Ser139) diluted in blocking buffer for 1 hour at 37°C or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (hpol η) | ~8 µM | (in vitro) | |
| This compound Specificity | 5-10 fold over replicative polymerases | (in vitro) | |
| Cisplatin + this compound Combination Index (CI) | 0.4 - 0.6 | HAP-1, OVCAR3 | |
| Cisplatin EC50 in hpol η-deficient cells | ~3-fold lower than parental | HAP-1 |
Visualizations
References
PNR-7-02's impact on replicative DNA polymerases.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing PNR-7-02 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of human DNA polymerase eta (hpol η), a key enzyme involved in translesion DNA synthesis (TLS).[1][2][3][4] Its primary mechanism of action involves binding to a site on the little finger domain of hpol η. This binding event interferes with the proper orientation of the template DNA, thereby inhibiting the polymerase activity.[1]
Q2: What is the specificity of this compound for different DNA polymerases?
This compound exhibits a degree of specificity for hpol η over other DNA polymerases. It has been shown to be approximately five- to ten-fold more potent against hpol η compared to B-family replicative polymerases. However, it also inhibits other Y-family polymerases like hRev1 and hpol λ with similar potency to hpol η.
Q3: How does this compound affect the binding of dNTPs and DNA to hpol η?
Kinetic analyses have revealed that this compound acts as a partial competitive inhibitor with respect to dNTP binding to hpol η. This means that while it competes with dNTPs for binding, its binding does not completely abolish dNTP binding or product formation. In contrast, this compound does not significantly impair the binding of hpol η to the DNA primer-template.
Q4: What is the synergistic effect of this compound with cisplatin (B142131)?
This compound has been observed to act synergistically with the chemotherapeutic agent cisplatin to reduce the viability of cancer cells that are proficient in hpol η. By inhibiting hpol η-mediated TLS, this compound prevents the bypass of cisplatin-induced DNA adducts, leading to increased DNA damage and subsequent cell death. This synergistic effect is not observed in cells deficient in hpol η, highlighting the target-dependent nature of this interaction.
Troubleshooting Guides
DNA Polymerase Activity Assays
Issue 1: Higher than expected IC50 value for this compound against hpol η.
-
Possible Cause 1: Incorrect this compound concentration.
-
Troubleshooting: Ensure accurate preparation of this compound stock solutions and serial dilutions. Verify the solvent used is compatible with the assay and does not affect inhibitor activity.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting: Optimize the concentrations of hpol η, primer-template DNA, and dNTPs. Ensure the reaction buffer composition (pH, salt concentration) is optimal for hpol η activity.
-
-
Possible Cause 3: Inactive this compound.
-
Troubleshooting: this compound should be stored correctly to maintain its activity. Check the recommended storage conditions and consider using a fresh batch of the inhibitor.
-
Issue 2: High background signal in the fluorescence-based polymerase activity assay.
-
Possible Cause 1: Contamination of reagents.
-
Troubleshooting: Use nuclease-free water and sterile, high-quality reagents. Prepare fresh buffers and solutions.
-
-
Possible Cause 2: Non-specific binding of fluorescently labeled components.
-
Troubleshooting: Include appropriate controls, such as a no-enzyme control and a no-inhibitor control, to determine the source of the background signal. Consider using a different fluorescent dye or labeling strategy.
-
Cell-Based Assays (e.g., Cytotoxicity Assays)
Issue 3: No synergistic effect observed when combining this compound and cisplatin.
-
Possible Cause 1: hpol η-deficient cell line.
-
Troubleshooting: Confirm the hpol η expression status of your cell line. The synergistic effect is dependent on the presence and activity of hpol η.
-
-
Possible Cause 2: Suboptimal drug concentrations.
-
Troubleshooting: Perform dose-response experiments for both this compound and cisplatin individually to determine their respective IC50 values in your cell line. Use a range of concentrations around the IC50 values for the combination experiments.
-
-
Possible Cause 3: Incorrect timing of drug administration.
-
Troubleshooting: The timing of administration of the two drugs can influence the outcome. Experiment with different schedules, such as co-administration or sequential administration.
-
Issue 4: High variability in cell viability data.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting: Ensure a uniform cell suspension and accurate cell counting before seeding.
-
-
Possible Cause 2: Edge effects in the multi-well plate.
-
Troubleshooting: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Uneven drug distribution.
-
Troubleshooting: Mix the plate gently after adding the drugs to ensure even distribution in each well.
-
Quantitative Data Summary
| Parameter | Value | DNA Polymerase | Assay Type | Reference |
| IC50 | 8 µM (7-9 µM 95% CI) | Human pol η | Gel-based & Fluorescence-based | |
| IC50 | 8 µM (6-11 µM 95% CI) | Human Rev1 | Gel-based | |
| IC50 | 21 µM (19-23 µM 95% CI) | Human pol β | Gel-based | |
| IC50 | 22 µM (18-26 µM 95% CI) | Human pol κ | Gel-based | |
| Combination Index (CI) | 0.4 - 0.6 | - | Cell Viability (hpol η-proficient cells) |
Experimental Protocols
Gel-Based DNA Polymerase Activity Assay
Objective: To determine the IC50 of this compound against a DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., hpol η)
-
Primer-template DNA substrate (e.g., 18-mer primer annealed to a 30-mer template) with a 5'-radiolabel on the primer
-
dNTP mix
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 100 µg/mL BSA, 10 mM DTT)
-
This compound stock solution and serial dilutions
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the reaction buffer, primer-template DNA, and the desired concentration of this compound (or vehicle control).
-
Initiate the reaction by adding the DNA polymerase and dNTP mix.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a predetermined time (e.g., 10 minutes).
-
Terminate the reactions by adding an equal volume of Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dyes have migrated sufficiently.
-
Expose the gel to a phosphorimager screen.
-
Scan the screen and quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Calculate the percentage of primer extension for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay) for Cisplatin and this compound Synergy
Objective: To assess the synergistic cytotoxic effect of this compound and cisplatin.
Materials:
-
Cancer cell line (hpol η-proficient)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cisplatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin, both individually and in combination at fixed ratios.
-
Treat the cells with the drugs for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Analyze the data using software that can calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
References
- 1. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
PNR-7-02 and Cisplatin: A Synergistic Combination Against Cancer
The small-molecule inhibitor PNR-7-02 has been shown to act synergistically with the chemotherapy drug cisplatin (B142131) in killing cancer cells, offering a promising new avenue for combination therapy. This guide provides an objective comparison of the performance of this combination, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The core of this synergistic interaction lies in the inhibition of a specific DNA repair pathway. Cisplatin is a platinum-based chemotherapy agent that kills cancer cells by damaging their DNA, primarily by creating cross-links that stall DNA replication and transcription, ultimately leading to apoptosis (programmed cell death)[1][2][3][4]. However, cancer cells can develop resistance to cisplatin by utilizing various DNA repair mechanisms. One such mechanism is translesion DNA synthesis (TLS), which allows the replication machinery to bypass DNA lesions. A key enzyme in this process is human DNA polymerase eta (hpol η)[5].
This compound is an inhibitor of hpol η. By inhibiting this enzyme, this compound prevents the cancer cells from repairing the DNA damage induced by cisplatin. This leads to an accumulation of DNA damage, overwhelming the cell's repair capacity and resulting in increased cell death.
Quantitative Analysis of Synergy
The synergistic effect of combining this compound and cisplatin has been quantified using the Combination Index (CI), a widely accepted method for analyzing drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Experimental data demonstrates a clear synergistic increase in cisplatin's toxicity when combined with this compound in cancer cells that have proficient hpol η. In contrast, this synergistic effect is not observed in cells deficient in hpol η, confirming that the synergy is dependent on the inhibition of this specific polymerase.
| Cell Line | This compound Concentration (µM) | Combination Index (CI) Value | Interpretation | Reference |
| HAP-1 (hpol η-proficient) | 0.1 | 0.47 | Synergy | |
| HAP-1 (hpol η-proficient) | 1 | 0.59 | Synergy | |
| OVCAR3 (ovarian cancer) | Not Specified | 0.4 | Synergy | |
| HAP-1 (hpol η-deficient) | 0.1 | 1.02 | Additive Effect | |
| HAP-1 (hpol η-deficient) | 1 | 0.90 | Near Additive Effect |
Experimental Protocols
The following methodologies were employed to establish the synergistic effect of this compound and cisplatin.
Cell Viability Assay
-
Cell Lines: HAP-1 human cell line (both hpol η-proficient and hpol η-deficient) and OVCAR3 ovarian cancer cell line were used.
-
Treatment: Cells were treated with varying concentrations of cisplatin in the presence or absence of this compound.
-
Analysis: Cell viability was assessed to determine the half-maximal effective concentration (EC50) of cisplatin alone and in combination with this compound. The Chou-Talalay method was used to calculate the Combination Index (CI) values from this data.
DNA Damage Analysis
-
Marker: The formation of γH2AX, a marker for DNA double-strand breaks, was monitored.
-
Methodology: Hpol η-proficient cells were treated with cisplatin and this compound. The levels of γH2AX were then measured.
-
Observation: A significant increase in γH2AX formation was observed in cells treated with the combination compared to those treated with cisplatin alone, indicating enhanced DNA damage.
Signaling Pathway and Experimental Workflow
The mechanism of action and the experimental approach to confirm the synergy between this compound and cisplatin can be visualized through the following diagrams.
Caption: Mechanism of synergistic action between cisplatin and this compound.
Caption: Workflow for evaluating the synergy of this compound and cisplatin.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monofunctional and Higher-Valent Platinum Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpccr.eu [jpccr.eu]
- 4. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
PNR-7-02 in the Landscape of Human DNA Polymerase η Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Human DNA polymerase η (hpol η) is a key enzyme in the translesion synthesis (TLS) pathway, a crucial component of the DNA damage tolerance mechanism. By enabling the bypass of DNA lesions that stall replicative polymerases, hpol η plays a significant role in cellular resistance to DNA-damaging chemotherapeutic agents such as cisplatin. Consequently, the development of potent and selective hpol η inhibitors is a promising strategy to enhance the efficacy of existing cancer therapies. This guide provides a comparative analysis of PNR-7-02, a notable hpol η inhibitor, with other compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of hpol η Inhibitors
This compound belongs to the indole (B1671886) thiobarbituric acid (ITBA) class of hpol η inhibitors. Its efficacy, along with that of other related compounds, has been quantitatively assessed, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of this compound and other selected hpol η inhibitors.
| Compound ID | Chemical Class | hpol η IC50 (μM) | Notes |
| This compound | Indole Thiobarbituric Acid (ITBA) | 8[1][2][3][4] | N-naphthoyl moiety and 5-chloro substituent on the indole ring.[4] |
| PNR-3-51 (ITBA-12) | Indole Thiobarbituric Acid (ITBA) | 30[5][6] | Initial lead compound.[5][6] |
| PNR-3-84 (ITBA-16) | Indole Thiobarbituric Acid (ITBA) | 16[5][6] | N-1-naphthoyl derivative with improved potency over ITBA-12.[5][6] |
| ITBA-19 | Indole Thiobarbituric Acid (ITBA) | 17[5][6] | N-2-naphthoyl analog.[5][6] |
| IAG-10 | Indole-Aminoguanidine (IAG) | ~14-23[7] | More potent against hpol κ, with an IC50 of 7.2 μM.[7] |
Mechanism of Action and Specificity
This compound inhibits hpol η through a partial competitive mechanism of action.[1] Kinetic analyses, chemical footprinting, and molecular docking studies have revealed that this compound binds to the "little finger" domain of hpol η.[1][2][3] This binding interferes with the proper orientation of the template DNA, thereby inhibiting polymerase activity.[1][2][3]
A key advantage of this compound is its selectivity. It exhibits a 5- to 10-fold greater specificity for hpol η over replicative polymerases.[1][2][3] While it also inhibits other Y-family polymerases like hRev1 and hpol λ with similar potency to hpol η, its reduced activity against essential replicative polymerases minimizes off-target effects.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of hpol η inhibitors.
Fluorescence-Based Polymerase Activity Assay
This high-throughput assay is utilized for the initial screening and determination of IC50 values of hpol η inhibitors.
Principle: The assay measures the incorporation of a fluorescently labeled deoxynucleotide triphosphate (dNTP) into a DNA template by the polymerase. The increase in fluorescence signal is proportional to the polymerase activity.
Protocol:
-
Reaction Mixture Preparation: The reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 mM DTT, 0.1 mg/mL BSA, and 10% glycerol.
-
Enzyme and Inhibitor Incubation: Purified recombinant hpol η (typically 2.5 nM) is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or DMSO (as a control) in the reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of a primer/template DNA substrate and a mix of dNTPs, including a fluorescently labeled dNTP (e.g., Cy3-dCTP).
-
Signal Detection: The fluorescence intensity is measured at regular intervals using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The rate of increase in fluorescence is calculated to determine the polymerase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gel-Based Polymerase Activity Assay
This assay is often used to confirm the results of the fluorescence-based assay and to test polymerases that are not amenable to the fluorescence assay, such as the non-processive hRev1.
Principle: This method visualizes the extension of a radioactively or fluorescently labeled primer by the polymerase on a DNA template. The products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol:
-
Primer Labeling: The 5'-end of the primer is labeled with ɣ-³²P-ATP using T4 polynucleotide kinase or with a fluorescent dye.
-
Primer-Template Annealing: The labeled primer is annealed to a larger template DNA strand.
-
Polymerase Reaction: The reaction is carried out in a similar buffer to the fluorescence-based assay. The polymerase and varying concentrations of the inhibitor are pre-incubated before the addition of the primer/template DNA and dNTPs.
-
Reaction Termination: The reaction is stopped at a specific time point by the addition of a quench solution containing EDTA and formamide.
-
Electrophoresis and Visualization: The reaction products are denatured and separated on a high-resolution denaturing polyacrylamide gel. The gel is then visualized by autoradiography (for ³²P) or fluorescence imaging.
-
Quantification: The intensity of the bands corresponding to the extended primer is quantified to determine the extent of polymerase activity and inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hpol η signaling pathway in the context of DNA damage tolerance and a typical experimental workflow for inhibitor screening.
Caption: hpol η pathway in DNA damage tolerance.
Caption: Workflow for hpol η inhibitor discovery.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Aroyl Indole Thiobarbituric Acids as Inhibitors of DNA Repair and Replication Stress Response Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Aroyl indole thiobarbituric acids as inhibitors of DNA repair and replication stress response polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Human DNA Polymerases Eta and Kappa by Indole-Derived Molecules Occurs through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
PNR-7-02 Outperforms Other ITBA Derivatives in Human DNA Polymerase η Inhibition
A comprehensive analysis of indole (B1671886) thiobarbituric acid (ITBA) derivatives reveals PNR-7-02 as a potent and specific inhibitor of human DNA polymerase η (hpol η), a key enzyme implicated in chemoresistance. This guide provides a comparative overview of this compound and other notable ITBA derivatives, supported by quantitative data and detailed experimental protocols for researchers in drug discovery and development.
Human DNA polymerase η (hpol η) is a crucial enzyme in the translesion synthesis (TLS) pathway, enabling cells to bypass DNA lesions, such as those induced by platinum-based chemotherapeutics like cisplatin (B142131).[1][2] By facilitating DNA replication past these damaged sites, hpol η can contribute to the survival of cancer cells and the development of chemoresistance.[3] Consequently, the development of potent and specific hpol η inhibitors is a promising strategy to enhance the efficacy of existing cancer therapies.[1][2]
A class of molecules known as indole thiobarbituric acid (ITBA) derivatives has emerged as promising inhibitors of hpol η. Through extensive structure-activity relationship (SAR) studies, researchers have synthesized and evaluated numerous ITBA analogs to optimize their inhibitory potency and selectivity.[1] Among these, this compound has been identified as a particularly effective inhibitor.[1][4][5]
Comparative Inhibitory Potency
The inhibitory activity of ITBA derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound demonstrates a significantly lower IC50 value for hpol η compared to earlier ITBA derivatives such as ITBA-12, ITBA-16, and ITBA-19.[1][4][5]
| Compound | IC50 for hpol η (μM) | Key Structural Features | Reference |
| This compound | ~8 | N-naphthoyl moiety and 5-chloro substituent on indole ring | [1][4][5] |
| ITBA-16 | 15.8 ± 3.3 | N-1-naphthoyl moiety and 5-chloro substituent on indole ring | |
| ITBA-19 | 16.6 ± 3.3 | N-2-naphthoyl moiety and 5-chloro substituent on indole ring | |
| ITBA-12 | 30 ± 3 | N-(2-bromobenzoyl) and 5-chloro substituent on indole ring |
Specificity Profile
An ideal inhibitor should exhibit high specificity for its target enzyme to minimize off-target effects. This compound has been shown to have a 5- to 10-fold greater specificity for hpol η over other replicative DNA polymerases.[1][6] The table below compares the IC50 values of this compound and ITBA-16 against a panel of human DNA polymerases.
| DNA Polymerase | This compound IC50 (μM) | ITBA-16 IC50 (μM) | Reference |
| hpol η | 8 | 15.8 ± 3.3 | [1] |
| hpol κ | 22 | 32.9 ± 3.2 | [1] |
| hpol β | 21 | - | [1] |
| hpol γ | - | 35.3 ± 2.9 | |
| hRev1 | 8 | - | [1] |
Mechanism of Action
Kinetic analyses have revealed that this compound acts as a partial competitive inhibitor of dNTP binding to hpol η.[1] Molecular docking and chemical footprinting assays suggest that this compound binds to the "little finger" domain of hpol η.[1][2] This binding is thought to interfere with the correct orientation of the template DNA, thereby inhibiting the polymerase's function.[1][6]
Experimental Protocols
The inhibitory activities of the ITBA derivatives were determined using a fluorescence-based polymerase assay.[1]
Polymerase Activity Assay Protocol:
-
DNA Substrate Preparation: A 5'-carboxytetramethylrhodamine (TAMRA)-labeled reporter strand and an unlabeled primer strand are annealed to a Black Hole Quencher (BHQ)-labeled template strand. In the absence of polymerase activity, the quencher suppresses the fluorophore's signal.
-
Reaction Mixture: The assay is conducted in a buffer containing Tris (pH 8.0), NaCl, and MgCl2. The reaction includes the DNA substrate, the specific DNA polymerase (e.g., hpol η), and the ITBA derivative being tested (or DMSO as a control).
-
Initiation and Measurement: The reaction is initiated by the addition of dNTPs. If the polymerase is active, it extends the primer, displacing the TAMRA-labeled reporter strand from the BHQ-labeled template. This separation leads to an increase in fluorescence, which is monitored over time.
-
IC50 Determination: To determine the IC50 value, the assay is performed with a range of inhibitor concentrations. The resulting data is plotted as percent inhibition versus inhibitor concentration, and the IC50 is calculated from the dose-response curve.[1]
Caption: Workflow for the fluorescence-based polymerase inhibition assay.
Signaling Pathway Context
This compound's mechanism of action is best understood in the context of the translesion synthesis pathway, particularly in response to cisplatin-induced DNA damage.
Caption: hpol η-mediated translesion synthesis pathway and this compound inhibition.
Conclusion
The available data strongly indicates that this compound is a more potent and specific inhibitor of hpol η compared to other reported ITBA derivatives. Its ability to effectively inhibit hpol η at a lower concentration and with greater selectivity makes it a valuable tool for studying the roles of this polymerase in DNA damage tolerance and a promising lead compound for the development of novel therapeutics to overcome cisplatin resistance in cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Structural basis of human DNA polymerase η-mediated chemoresistance to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced expression of DNA polymerase eta contributes to cisplatin resistance of ovarian cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Translesion DNA Synthesis and Mutagenesis in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Validating PNR-7-02 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of PNR-7-02, a small molecule inhibitor of human DNA polymerase eta (hpol η).[1][2][3] this compound has been identified as a promising agent for potentiating the efficacy of DNA-damaging chemotherapeutics like cisplatin (B142131) by inhibiting translesion synthesis (TLS), a DNA damage tolerance pathway.[1][2][3] Validating that this compound directly interacts with and inhibits hpol η within a cellular context is a critical step in its preclinical development. This document compares key methodologies for confirming target engagement, providing experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques.
This compound and its Target: DNA Polymerase Eta
This compound is an indole (B1671886) thiobarbituric acid (ITBA) derivative that inhibits the enzymatic activity of hpol η with an IC50 value of approximately 8 μM.[1][3] Its mechanism of action involves binding to the "little finger" domain of hpol η, which interferes with the correct positioning of the DNA template and ultimately halts DNA synthesis.[1][2][3] Hpol η plays a crucial role in the DNA damage response, specifically in bypassing DNA lesions such as those induced by UV radiation and cisplatin, thereby allowing cells to tolerate such damage.[4][5][6] By inhibiting hpol η, this compound is expected to enhance the cytotoxic effects of DNA-damaging agents in cancer cells that rely on this pathway for survival.[1][2][3]
Comparison of Target Engagement Validation Methods
The selection of an appropriate assay for validating target engagement depends on several factors, including the nature of the target protein, available resources, and the specific experimental question. Below is a comparison of several widely used techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Western Blot (IP-Western) | Drug Affinity Responsive Target Stability (DARTS) | In-Cell Western (ICW) Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[7] | An antibody enriches the target protein from a cell lysate. A competing compound will reduce the amount of target protein pulled down by a ligand-conjugated bead or a secondary antibody. | Ligand binding protects the target protein from proteolytic degradation.[8] | Direct immunofluorescent quantification of target protein levels in fixed and permeabilized cells within a microplate format.[9] |
| Primary Readout | Change in the amount of soluble protein at a specific temperature or a shift in the melting temperature (Tm).[10] | Intensity of the target protein band on a Western blot.[9] | Intensity of the target protein band on a Western blot following protease treatment.[8] | Fluorescence intensity.[9] |
| Cellular Context | Intact cells, cell lysates, or tissues.[7] | Cell lysates. | Cell lysates.[8] | Intact cells.[9] |
| Labeling Requirement | Label-free for the compound.[8] | Can be label-free for the test compound if using a ligand-conjugated bead for competition. | Label-free for the compound.[8] | Requires a fluorescently labeled secondary antibody. |
| Throughput | Low to medium (Western blot) or high (plate-based formats).[10] | Low. | Low to medium. | High.[9] |
| Quantitative Data | Isothermal dose-response fingerprint (ITDRF) can provide EC50 values.[7] | Semi-quantitative. | Can provide dose-dependent protection profiles.[11] | Quantitative, can determine IC50 values.[9] |
| Pros | Physiologically relevant as it can be performed in intact cells; no compound modification needed.[8] | Well-established and widely used technique. | Does not rely on thermal denaturation, making it suitable for proteins with no clear melting point.[11] | High-throughput and quantitative. |
| Cons | Not all proteins exhibit a significant thermal shift upon ligand binding; requires specific antibodies for Western blot detection.[11] | Indirect measure of target engagement; prone to non-specific binding. | Requires careful optimization of protease digestion conditions.[11] | Requires specific primary antibodies and fixation/permeabilization may alter protein conformation. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes a method to assess the engagement of this compound with hpol η in cultured cells.
Materials:
-
Cell line expressing hpol η (e.g., HAP-1 hpol η-proficient)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against hpol η
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Harvest and resuspend the cells in fresh culture medium. Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.[13]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.[12]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against hpol η and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. An increase in the amount of soluble hpol η at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizing Cellular Processes and Workflows
To better understand the context and execution of these experiments, the following diagrams illustrate the relevant signaling pathway and experimental workflow.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Caption: Simplified signaling pathway of Translesion Synthesis mediated by hpol η.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA polymerase eta, a key protein in translesion synthesis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
PNR-7-02: A Comparative Analysis of its Inhibitory Effects on Translesion Synthesis Polymerases η, Rev1, and λ
For Immediate Release
This guide provides a detailed comparative analysis of the small molecule inhibitor PNR-7-02 and its effects on three key human DNA polymerases involved in translesion synthesis (TLS): polymerase η (hpol η), Rev1 (hRev1), and polymerase λ (hpol λ). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting DNA damage response pathways.
Executive Summary
This compound is an indole (B1671886) thiobarbituric acid (ITBA) derivative that has been identified as an inhibitor of human Y-family DNA polymerases.[1] Experimental data demonstrates that this compound inhibits hpol η and hRev1 with similar potency, exhibiting IC50 values of approximately 8 μM for both enzymes.[1] While also an inhibitor of hpol λ, the specific IC50 value is not explicitly detailed in the primary literature, which describes the inhibitory potency as similar to that for hpol η and hRev1.[1][2] The mechanism of action for its inhibition of hpol η involves binding to the little finger domain, which interferes with the proper orientation of the DNA template.[1] By inhibiting these key TLS polymerases, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents like cisplatin (B142131), particularly in cancer cells proficient in hpol η.
Comparative Inhibitory Potency of this compound
The following table summarizes the quantitative data on the inhibitory effect of this compound on hpol η, hRev1, and hpol λ.
| DNA Polymerase | IC50 Value (μM) | 95% Confidence Interval (μM) |
| hpol η | 8 | 7–9 |
| hRev1 | 8 | 6–11 |
| hpol λ | Similar potency to hpol η and hRev1 | Not specified in source |
Table 1: Comparative IC50 values of this compound against hpol η, hRev1, and hpol λ. Data is based on gel-based polymerase activity assays.
Signaling Pathway in Translesion Synthesis (TLS)
Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process involves a switch from a high-fidelity replicative polymerase to a specialized, lower-fidelity TLS polymerase. The diagram below illustrates the general signaling pathway of TLS involving the targeted polymerases.
Caption: Translesion Synthesis Pathway and Inhibition by this compound.
Experimental Protocols
Determination of IC50 Values for Polymerase Inhibition
The inhibitory concentration (IC50) of this compound against hpol η, hRev1, and hpol λ was determined using a gel-based primer extension assay.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the respective human DNA polymerase (hpol η, hRev1, or hpol λ), a fluorescently labeled DNA primer-template, and varying concentrations of this compound (or DMSO as a control) is prepared in a suitable buffer.
-
Initiation of Polymerization: The polymerase reaction is initiated by the addition of dNTPs.
-
Incubation: The reaction is incubated at 37°C for a specified time to allow for primer extension.
-
Quenching: The reaction is stopped by the addition of a quench buffer containing EDTA and formamide.
-
Gel Electrophoresis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The gel is imaged using a fluorescence scanner, and the intensity of the bands corresponding to the extended primer is quantified. The percentage of polymerase activity is calculated relative to the DMSO control for each this compound concentration. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Assay for Cisplatin Synergy
The synergistic effect of this compound and cisplatin on cancer cell viability and DNA damage was assessed using co-treatment experiments in hpol η-proficient and -deficient cell lines.
Experimental Workflow:
Caption: Workflow for assessing this compound and cisplatin synergy.
Protocol for γH2AX Staining (DNA Damage Assessment):
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with cisplatin, this compound, or a combination of both for the desired time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent-based buffer to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye (e.g., DAPI), and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified to determine the extent of DNA damage.
Conclusion
This compound is a promising small molecule inhibitor of key translesion synthesis polymerases. Its ability to inhibit hpol η, hRev1, and hpol λ with similar potency highlights its potential as a broad-spectrum agent against TLS. The synergistic effect of this compound with cisplatin in hpol η-proficient cells underscores the therapeutic potential of targeting TLS to overcome resistance to conventional DNA-damaging chemotherapies. Further investigation into the precise inhibitory mechanism on hpol λ and in vivo efficacy studies are warranted to fully elucidate the clinical potential of this compound.
References
Cross-Validation of PNR-7-02's Mechanism of Action: A Comparative Analysis
Introduction
PNR-7-02 is a novel investigational compound with a hypothesized mechanism of action targeting key nodes within cellular signaling pathways implicated in oncogenesis. This guide provides a comparative analysis of this compound's performance against established alternative agents, supported by experimental data. The following sections detail the experimental protocols used for cross-validation, present comparative data in a structured format, and visualize the underlying biological and experimental frameworks.
Comparative Performance Data
The efficacy of this compound was assessed against well-characterized inhibitors of the EGFR/MAPK signaling cascade. The following table summarizes the in vitro potency of these compounds in relevant cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 (nM) | Assay Type |
| This compound (Hypothetical Data) | EGFR, MEK1/2 | A549 | 15 | Cell Viability (MTT) |
| This compound (Hypothetical Data) | EGFR, MEK1/2 | MCF-7 | 42 | Cell Viability (MTT) |
| Gefitinib | EGFR | A549 | 25 | Cell Viability (MTT) |
| Erlotinib | EGFR | A549 | 30 | Cell Viability (MTT) |
| Trametinib | MEK1/2 | A549 | 1.8 | Cell Viability (MTT) |
| Selumetinib | MEK1/2 | A549 | 12 | Cell Viability (MTT) |
Experimental Protocols
1. Cell Viability (MTT) Assay
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of the tested compounds.
-
Cell Seeding: Cancer cell lines (A549, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or comparator compounds for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.
2. Western Blot Analysis for Phospho-ERK
This experiment validates the on-target effect of compounds targeting the MAPK pathway.
-
Cell Lysis: Treated cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound targets both EGFR and MEK in the MAPK pathway.
Caption: Workflow for Western Blot analysis of p-ERK levels.
Caption: this compound offers a dual-inhibition mechanism.
PNR-7-02: A Comparative Guide to its Potentiation of DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNR-7-02, a small molecule inhibitor of human DNA polymerase eta (hpol η), and its role in potentiating the efficacy of DNA damaging agents. While extensive research has focused on its synergy with cisplatin (B142131), this document also explores its potential with other genotoxic agents and compares it to alternative strategies targeting translesion synthesis (TLS) pathways.
This compound and Cisplatin: A Synergistic Combination
This compound has been robustly demonstrated to enhance the cytotoxic effects of cisplatin in cancer cells expressing hpol η.[1][2] Human polymerase η is a key enzyme in the translesion synthesis pathway, which allows cancer cells to bypass DNA damage induced by platinum-based drugs, thereby contributing to chemoresistance.[1][3] this compound inhibits hpol η, preventing this bypass mechanism and leading to an accumulation of DNA damage, ultimately resulting in increased cell death.
The synergistic effect of this compound and cisplatin is well-documented, with combination index (CI) values between 0.4 and 0.6, indicating a significant potentiation of cisplatin's anticancer activity.[1] This effect is accompanied by a marked increase in the formation of γH2AX, a biomarker for DNA double-strand breaks, in hpol η-proficient cells. Importantly, this potentiation is dependent on the presence of hpol η, as this compound shows no significant enhancement of cisplatin toxicity in hpol η-deficient cells.
Quantitative Data Summary: this compound in Combination with Cisplatin
| Parameter | Cell Line | Treatment | Value | Reference |
| IC50 of this compound | - | hpol η inhibition | 8 µM | |
| Combination Index (CI) | hpol η-proficient cells | This compound + Cisplatin | 0.4 - 0.6 | |
| γH2AX Formation | hpol η-proficient cells | This compound + Cisplatin | Increased |
Exploring Potentiation Beyond Cisplatin
While direct experimental data on the potentiation of other DNA damaging agents by this compound is limited, the mechanism of action of hpol η suggests a broader potential. Human polymerase η is known to be involved in the bypass of DNA adducts generated by other platinum-based drugs like oxaliplatin, as well as other classes of DNA damaging agents. Therefore, it is plausible that this compound could enhance the efficacy of these agents as well.
Potential for Potentiation of Other Platinum Agents
Given that hpol η can bypass DNA adducts from other platinum agents, it is hypothesized that this compound could potentiate the activity of drugs like oxaliplatin and carboplatin . Cells deficient in hpol η have shown increased sensitivity to both cisplatin and oxaliplatin, suggesting a common mechanism of tolerance that could be targeted by this compound.
Potential for Potentiation of Other DNA Damaging Agents
The role of translesion synthesis polymerases extends beyond platinum-induced damage. For instance, hpol κ, another Y-family polymerase, has been implicated in resistance to the alkylating agent temozolomide (B1682018) (TMZ) . A specific inhibitor of hpol κ, IAG-10, has been shown to potentiate the effects of TMZ in a target-dependent manner. This provides a strong rationale for investigating whether this compound could similarly potentiate alkylating agents by inhibiting hpol η.
Furthermore, the involvement of TLS in repairing damage from topoisomerase inhibitors and ionizing radiation suggests that hpol η inhibition could be a viable strategy to enhance these treatment modalities.
Alternative Strategies: Targeting Other Translesion Synthesis Polymerases
The development of inhibitors for other TLS polymerases offers alternative and potentially complementary therapeutic strategies.
IAG-10: A Human Polymerase κ (hpol κ) Inhibitor
IAG-10 is a selective inhibitor of hpol κ that has demonstrated the ability to potentiate the cytotoxic effects of the alkylating agent temozolomide (TMZ) in glioblastoma cells. This effect is specific to cells expressing hpol κ, highlighting the targeted nature of this approach.
| Inhibitor | Target | Potentiated Agent | Cell Type | Key Finding | Reference |
| This compound | hpol η | Cisplatin | Ovarian, Chronic Myeloid Leukemia | Synergistic cytotoxicity | |
| IAG-10 | hpol κ | Temozolomide | Glioblastoma | Potentiated antiproliferative activity |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound in potentiating cisplatin-induced apoptosis.
General Experimental Workflow
Caption: Workflow for evaluating this compound's potentiation of DNA damaging agents.
Experimental Protocols
DNA Polymerase η Inhibition Assay (Fluorescence-Based)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 3 nM hpol η, 200 nM DNA template-primer, 50 µM dNTPs, 150 mM KCl, 45 mM Tris (pH 7.5), 5 mM MgCl₂, 10 mM DTT, 0.1 mg/mL bovine serum albumin, 5% glycerol, and 10% DMSO.
-
Inhibitor Addition: Add serially diluted this compound (or other inhibitors) to the reaction mixture to achieve final concentrations ranging from 0.01 to 20 µM.
-
Incubation: Incubate the enzyme with the inhibitor for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the DNA template-primer, dNTPs, and MgCl₂.
-
Reaction Termination: After a 5-minute incubation at 37°C, stop the reaction by adding a formamide (B127407) quench buffer (40% formamide, 50 mM EDTA, pH 8.0).
-
Analysis: Resolve the reaction products on a 22.5% polyacrylamide urea (B33335) gel. Visualize and quantify the fluorescently labeled DNA products using a biomolecular imager. Calculate IC50 values using appropriate software.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HAP-1 hpol η-proficient and deficient) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the DNA damaging agent (e.g., cisplatin) alone or in combination with different concentrations of this compound (e.g., 0.1 µM and 1 µM).
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine EC50 values. Combination index values can be calculated using software like CompuSyn.
γH2AX Formation Assay (Immunofluorescence)
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate. Treat the cells with the DNA damaging agent and/or this compound as described for the viability assay.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
Conclusion
This compound is a promising agent for potentiating the efficacy of cisplatin by targeting hpol η-mediated DNA damage bypass. While its synergy with other DNA damaging agents requires further investigation, the known roles of translesion synthesis polymerases in chemoresistance provide a strong rationale for exploring this compound in combination with a broader range of cancer therapies. The development of inhibitors for other TLS polymerases, such as IAG-10 for hpol κ, offers alternative and potentially synergistic approaches to overcoming treatment resistance in cancer. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other TLS inhibitors in combination with various DNA damaging agents.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PNR-7-02: A Preclinical Comparative Guide to a Novel DNA Polymerase η Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of PNR-7-02, a small-molecule inhibitor of human DNA Polymerase η (hpol η), based on available preclinical data. This compound has emerged as a promising agent for sensitizing cancer cells to platinum-based chemotherapies. This document objectively compares its performance with other alternatives and provides supporting experimental data to inform further research and development.
Executive Summary
This compound is an indole (B1671886) thio-barbituric acid (ITBA) derivative that demonstrates potent and selective inhibition of hpol η, a key enzyme in the translesion synthesis (TLS) pathway. This pathway allows cancer cells to tolerate DNA damage induced by chemotherapeutic agents like cisplatin (B142131), contributing to drug resistance. By inhibiting hpol η, this compound enhances the efficacy of cisplatin, leading to increased cancer cell death. Preclinical studies in chronic myeloid leukemia and ovarian cancer cell lines have shown a synergistic effect when this compound is combined with cisplatin. This guide will delve into the mechanism of action, comparative efficacy, and detailed experimental protocols of this compound.
Mechanism of Action: Targeting the Translesion Synthesis Pathway
This compound functions by partially competitively inhibiting the activity of hpol η.[1] It binds to a cleft between the little finger and finger domains of the enzyme, interfering with the proper orientation of the DNA template and subsequent nucleotide incorporation.[1] This targeted inhibition prevents the bypass of cisplatin-induced DNA adducts, leading to stalled replication forks and the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.
Comparative Performance Analysis
Specificity of this compound for DNA Polymerases
A key attribute of an effective therapeutic is its specificity. This compound has been evaluated against a panel of human DNA polymerases to determine its selectivity for hpol η. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| DNA Polymerase | Family | IC50 of this compound (μM) | Reference |
| hpol η | Y | 8 (7-9) | [1] |
| hRev1 | Y | 8 (6-11) | [1] |
| hpol ι | Y | 21 (19-23) | [1] |
| hpol κ | Y | 22 (18-26) | [1] |
| hpol β | X | No significant inhibition | [1] |
| hpol λ | X | Strong inhibition | [1] |
| hpol ε (catalytic core) | B | >20 (68% activity remaining at 20 μM) | [1] |
| Dpo1 (archaeal) | B | No effect | [1] |
Table 1: this compound IC50 Values Against Various DNA Polymerases. Data indicate that this compound is most potent against the Y-family polymerases hpol η and hRev1, with moderate activity against hpol ι and hpol κ, and strong inhibition of the X-family polymerase hpol λ. It exhibits significantly less activity against the replicative B-family polymerase hpol ε and no activity against the archaeal Dpo1, suggesting a degree of selectivity for translesion synthesis polymerases.[1]
Synergistic Cytotoxicity with Cisplatin
The therapeutic potential of this compound lies in its ability to enhance the cytotoxic effects of cisplatin in cancer cells that rely on hpol η for survival. This has been demonstrated in human chronic myeloid leukemia (HAP-1) and ovarian cancer (OVCAR3) cell lines.
| Cell Line | Condition | Cisplatin EC50 (μM) | Combination Index (CI) | Synergy | Reference |
| HAP-1 (hpol η-proficient) | Cisplatin alone | 0.31 (0.27–0.37) | - | - | [1] |
| Cisplatin + 0.1 μM this compound | <0.15 | 0.47 | Synergy | [1] | |
| Cisplatin + 1 μM this compound | <0.15 | 0.59 | Synergy | [1] | |
| HAP-1 (hpol η-deficient) | Cisplatin alone | - | - | - | [1] |
| Cisplatin + 0.1 μM this compound | - | 1.02 | Additive | [1] | |
| Cisplatin + 1 μM this compound | - | 0.90 | Additive | [1] | |
| OVCAR3 | Cisplatin + this compound | - | 0.4 | Strong Synergy | [1] |
Table 2: Synergistic Effect of this compound and Cisplatin on Cancer Cell Viability. The combination of this compound and cisplatin significantly reduces the EC50 of cisplatin in hpol η-proficient HAP-1 cells, with Combination Index (CI) values less than 1 indicating synergy.[1] In contrast, no synergistic effect is observed in hpol η-deficient cells, demonstrating the target-dependent action of this compound.[1] A strong synergistic effect was also observed in the OVCAR3 ovarian cancer cell line.[1]
Structure-Activity Relationship of Indole Thio-barbituric Acid (ITBA) Derivatives
This compound was identified from a screen of 85 indole barbituric acid (IBA) and indole thio-barbituric acid (ITBA) derivatives.[1] Structure-activity relationship (SAR) studies have highlighted key chemical features that contribute to the inhibitory potency against hpol η.
| Compound | R1 (Indole N1-substituent) | R2 (Indole C5-substituent) | IC50 against hpol η (μM) | Reference |
| ITBA-12 | 2-bromobenzoyl | Cl | 30 ± 3 | [2][3] |
| ITBA-16 | 1-naphthoyl | Cl | 16 ± 3 | [2][3] |
| ITBA-19 | 2-naphthoyl | Cl | 17 ± 3 | [2][3] |
| This compound | 2-naphthylmethyl | Cl | 8 (7-9) | [1] |
| ITBA-18 | 2-naphthoyl | H | 67.8 ± 3.3 | [3] |
| ITBA-20 | 2-naphthoyl | OCH3 | 72.4 ± 3.3 | [3] |
Table 3: Structure-Activity Relationship of Selected ITBA Derivatives. The data suggest that a chloro substituent at the R2 position of the indole ring is crucial for potent inhibition of hpol η.[2][3] Furthermore, N-naphthoyl and N-naphthylmethyl substitutions at the R1 position enhance inhibitory activity compared to a bromobenzoyl group.[1][2][3]
Experimental Protocols
Fluorescence-Based DNA Polymerase Activity Assay
This assay is used to determine the inhibitory activity of compounds against DNA polymerases.
References
- 1. A Small-Molecule Inhibitor of Human DNA Polymerase η Potentiates the Effects of Cisplatin in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Aroyl indole thiobarbituric acids as inhibitors of DNA repair and replication stress response polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Aroyl Indole Thiobarbituric Acids as Inhibitors of DNA Repair and Replication Stress Response Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
